2,3-Dihydrospiro[indene-1,4'-piperidine]
Description
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Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYFQSPEUIVDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576111 | |
| Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428-38-6 | |
| Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dihydrospiro[indene-1,4'-piperidine] CAS number
An In-Depth Technical Guide to 2,3-Dihydrospiro[indene-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrospiro[indene-1,4'-piperidine] is a spirocyclic organic compound featuring an indene moiety fused to a piperidine ring. This scaffold has garnered significant interest in medicinal chemistry due to its rigid three-dimensional structure, which can be exploited for developing potent and selective ligands for various biological targets. The core structure combines the pharmacophoric elements of both the indene and piperidine rings, making it a valuable building block in drug discovery.
The primary CAS Number for the free base form of this compound is 428-38-6 . The hydrochloride salt is registered under CAS Number 96651-85-3 .
This technical guide provides a comprehensive overview of the synthesis, biological activity, and relevant experimental protocols associated with 2,3-Dihydrospiro[indene-1,4'-piperidine] and its derivatives, with a particular focus on their activity as somatostatin receptor agonists.
Physicochemical Properties
A summary of the key physicochemical properties for the parent compound is presented below.
| Property | Value | Source |
| CAS Number | 428-38-6 | [1] |
| Molecular Formula | C₁₃H₁₇N | [1] |
| Molecular Weight | 187.28 g/mol | [1] |
| IUPAC Name | 2,3-dihydrospiro[indene-1,4'-piperidine] | [1] |
| Physical Form | Liquid, Solid, or Semi-solid | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |
Synthesis and Experimental Protocols
General Synthesis of Spiro[1H-indene-1,4'-piperidine] Derivatives
A key application of the spiro[indene-piperidine] scaffold is in the synthesis of somatostatin receptor agonists. A general synthetic scheme for creating derivatives based on this core, as reported in the Journal of Medicinal Chemistry, is illustrated below.[2] This synthesis involves the coupling of a protected amino acid with the spiro[indene-piperidine] core, followed by further coupling and deprotection steps.
Below is a logical workflow for the synthesis described.
Caption: General synthetic workflow for sst2 agonist derivatives.[2]
Representative Experimental Protocol: Urea Formation
The following is a representative protocol for a key step in the synthesis of spiro[indene-piperidine] derivatives, based on published methods.[2]
-
Reaction Setup: To a solution of D-tryptophan methyl ester in a mixture of tetrahydrofuran (THF) and dichloromethane (DCM), add 1 equivalent of N,N'-disuccinimidyl carbonate (DSC) and diisopropylethylamine (DIEA).
-
Addition of Spiro Core: After stirring, add a solution of spiro[indene-1,4'-piperidine] and additional DIEA to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product using column chromatography on silica gel to yield the desired urea intermediate.
Biological Activity and Quantitative Data
Derivatives of 2,3-Dihydrospiro[indene-1,4'-piperidine] have been identified as potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2).[3] The sst2 receptor is a G-protein coupled receptor (GPCR) that mediates the biological effects of the hormone somatostatin, including the inhibition of growth hormone release.[2]
Quantitative Agonist Activity
The agonist activity of these compounds is typically evaluated through radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP inhibition). The table below summarizes the reported binding affinities for representative derivatives.
| Compound | Description | hsst2 IC₅₀ (nM) | Source |
| 2c | D-Trp analogue | 1.8 | [2] |
| 2d | L-Trp analogue | 50 | [2] |
Note: IC₅₀ is the half-maximal inhibitory concentration, indicating the concentration of a ligand that displaces 50% of a specific radioligand from its receptor. The data indicates a strong preference for the D-stereochemistry in these tryptophan-containing analogues.[2]
Signaling Pathway
As agonists of the sst2 receptor, these spiro[indene-piperidine] derivatives trigger a cascade of intracellular signaling events. The activation of sst2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, sst2 activation can stimulate protein tyrosine phosphatases like SHP-1 and SHP-2, which in turn influence downstream pathways such as the MAPK/ERK pathway, ultimately leading to effects on cell proliferation and hormone secretion.
References
In-Depth Technical Guide: 2,3-Dihydrospiro[indene-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydrospiro[indene-1,4'-piperidine], a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, including its molecular weight, and presents a plausible experimental protocol for its synthesis. Furthermore, it explores the biological significance of the broader class of spiro[indene-1,4'-piperidine] derivatives, with a particular focus on their interaction with the somatostatin receptor subtype 2 (sst2) and the associated signaling cascade. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of 2,3-Dihydrospiro[indene-1,4'-piperidine] are crucial for its characterization and application in research settings. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₇N |
| Molecular Weight | 187.28 g/mol |
| Monoisotopic Mass | 187.13575 g/mol |
Table 1: Key Physicochemical Data for 2,3-Dihydrospiro[indene-1,4'-piperidine].
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.
Synthesis Protocol
The synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] can be envisioned through a two-step process involving an initial condensation reaction to form the spiro[1H-indene-1,4'-piperidine] intermediate, followed by a catalytic hydrogenation to yield the saturated indene ring system. The following is a detailed, plausible experimental protocol based on established chemical transformations.
Step 1: Synthesis of Spiro[1H-indene-1,4'-piperidine] (Intermediate)
This step involves a condensation reaction between 1-indanone and piperidine.
Materials and Reagents:
-
1-Indanone
-
Piperidine
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-indanone (1 equivalent), piperidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) in toluene.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the spiro[1H-indene-1,4'-piperidine] intermediate.
Step 2: Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] (Final Product)
This step involves the catalytic hydrogenation of the double bond in the indene ring of the intermediate.
Materials and Reagents:
-
Spiro[1H-indene-1,4'-piperidine] (from Step 1)
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas
-
Celite or a similar filter aid
Procedure:
-
Dissolve the spiro[1H-indene-1,4'-piperidine] intermediate in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-Dihydrospiro[indene-1,4'-piperidine].
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Biological Context and Signaling Pathway
Derivatives of spiro[indene-1,4'-piperidine] have been identified as potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2). The sst2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of hormone secretion and cell growth. Its activation can trigger multiple downstream signaling cascades.
Activation of the sst2 receptor by an agonist, such as a spiro[indene-1,4'-piperidine] derivative, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, sst2 activation can stimulate protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These phosphatases can dephosphorylate and inactivate growth factor receptors like the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). This, in turn, inhibits the downstream mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK1/2, ultimately leading to the inhibition of cell proliferation.
Conclusion
2,3-Dihydrospiro[indene-1,4'-piperidine] represents a core scaffold with significant potential in the development of novel therapeutics, particularly those targeting the sst2 receptor. This technical guide provides essential data on its molecular weight, a detailed synthetic protocol, and an overview of the relevant biological signaling pathways. This information is intended to facilitate further research and development efforts in the field of medicinal chemistry.
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride salt properties
An In-depth Technical Guide on 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, pharmacological activity, and safety considerations for 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride.
Physicochemical Properties
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a chemical compound with the molecular formula C13H18ClN[1]. It is the hydrochloride salt form of the free base, 2,3-Dihydrospiro[indene-1,4'-piperidine]. The core structure features an indene group fused with a piperidine ring in a spiro configuration.
Table 1: Physicochemical Data
The following table summarizes the key computed physicochemical properties for the parent compound.
| Property | Value | Source |
| Molecular Formula | C13H18ClN | [1] |
| Molecular Weight | 223.74 g/mol | [1] |
| Exact Mass | 223.1127672 g/mol | [1] |
| Monoisotopic Mass | 223.1127672 g/mol | [1] |
| Topological Polar Surface Area | 12 Ų | [2] |
| Heavy Atom Count | 15 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| CAS Number | 96651-85-3 | [3] |
Synthesis and Experimental Protocols
The synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride typically involves the catalytic hydrogenation of the unsaturated precursor, Spiro[indene-1,4'-piperidine], followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is based on a general method for the reduction of a similar spiro-indene compound[4].
-
Hydrogenation of the Alkene Precursor:
-
To a solution of Spiro[indene-1,4'-piperidine] (1.0 eq) in a suitable solvent such as absolute ethanol (10-20 mL per gram of substrate), add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen pressure of 40-50 psi.
-
Stir the reaction vigorously at room temperature for 3-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through a pad of Celite or Solka-floc to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-Dihydrospiro[indene-1,4'-piperidine] free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrochloric acid (1.1 eq) in diethyl ether (e.g., 2M solution) dropwise with stirring.
-
A precipitate of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride should form immediately.
-
Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
-
Purification:
-
The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product of high purity.
-
Dry the purified product under vacuum.
-
Caption: Synthetic workflow for 2,3-Dihydrospiro[indene-1,4'-piperidine] HCl.
Pharmacological Properties and Mechanism of Action
While direct pharmacological data for the dihydro- variant is limited, extensive research on the parent spiro[1H-indene-1,4'-piperidine] scaffold provides strong evidence for its biological targets. Derivatives of this class are known to be potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2)[5].
The piperidine moiety is a common scaffold in many pharmacologically active compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and anti-diabetic effects[6]. Agonism at the sst2 receptor is known to inhibit the release of numerous hormones, including growth hormone (GH) and glucagon[5].
Table 2: Potential Pharmacological Profile
| Target | Activity | Potential Therapeutic Application | Reference |
| Somatostatin Receptor 2 (sst2) | Selective Agonist | Acromegaly, Neuroendocrine Tumors | [5] |
| Adenylyl Cyclase | Inhibition (downstream of sst2) | Modulation of cAMP-mediated pathways | [5] |
Mechanism of Action: sst2 Signaling Pathway
As an agonist, 2,3-Dihydrospiro[indene-1,4'-piperidine] is hypothesized to bind to the sst2 receptor, a G-protein coupled receptor (GPCR). This binding event activates the inhibitory G-protein, Gi. The activated α-subunit of Gi then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling mediates the downstream physiological effects, such as the inhibition of hormone secretion[5].
Caption: Postulated sst2 receptor signaling pathway.
Safety and Handling
General Safety Precautions:
-
Handling: Use in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing[7].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or a face shield[7].
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7].
-
First Aid (Skin): In case of skin contact, wash off with soap and plenty of water.
-
First Aid (Ingestion): If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
References
- 1. 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride | C13H18ClN | CID 22509327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. prepchem.com [prepchem.com]
- 5. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dihydrospiro[indene-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the spirocyclic compound 2,3-Dihydrospiro[indene-1,4'-piperidine]. This class of molecules holds considerable interest in medicinal chemistry due to its rigid three-dimensional structure, making it an attractive scaffold for the development of novel therapeutic agents.
Introduction
2,3-Dihydrospiro[indene-1,4'-piperidine] is a heterocyclic compound featuring an indane moiety fused to a piperidine ring through a spirocyclic junction. This unique structural arrangement imparts a high degree of conformational rigidity, a desirable trait in drug design for achieving high-affinity and selective binding to biological targets. The piperidine ring is a common motif in many pharmaceuticals, and its incorporation into a spiro system with an indane core offers novel steric and electronic properties for molecular exploration.
Derivatives of the spiro[indene-1,4'-piperidine] scaffold have been investigated for their potential as agonists for the human somatostatin receptor subtype 2 (sst2), a G-protein coupled receptor involved in a variety of physiological processes and implicated in the pathology of several diseases, including neuroendocrine tumors.
Synthesis of the 2,3-Dihydrospiro[indene-1,4'-piperidine] Core
Below is a detailed experimental protocol for the synthesis of a representative derivative, 2,3-Dihydro-1'-((4-methylphenyl)sulfonyl)spiro-(1H-indene-1,4'-piperidine) , which illustrates the key synthetic step of reducing the indene double bond.
Experimental Protocol: Synthesis of 2,3-Dihydro-1'-((4-methylphenyl)sulfonyl)spiro-(1H-indene-1,4'-piperidine)
This protocol is adapted from established methodologies for the hydrogenation of spiro[indene-piperidine] systems.
Materials:
-
1'-((4-Methylphenyl)sulfonyl)spiro(1H-indene-1,4'-piperidine)
-
Absolute Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite or Solka floc)
-
Ether
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 1'-((4-Methylphenyl)sulfonyl)spiro(1H-indene-1,4'-piperidine) (0.17 mmol, 57.7 mg) in absolute ethanol (4 ml).
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (14.2 mg).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to 40 psi and maintain the reaction at ambient temperature with vigorous stirring for 3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Filtration: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of a filtration agent (e.g., Solka floc) to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to remove the ethanol.
-
Crystallization: The resulting residue is then crystallized from ether to yield the pure 2,3-Dihydro-1'-((4-methylphenyl)sulfonyl)spiro-(1H-indene-1,4'-piperidine).
-
Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. The reported melting point for this derivative is 140-142 °C.
Characterization of 2,3-Dihydrospiro[indene-1,4'-piperidine]
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. While specific spectral data for the parent 2,3-Dihydrospiro[indene-1,4'-piperidine] is not available in the literature, the following table outlines the expected analytical data and their interpretation.
| Analytical Technique | Expected Observations and Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons of the indane ring, aliphatic protons of the piperidine ring, and the methylene protons of the indane ring. The integration of these signals should correspond to the number of protons in each environment. Splitting patterns will provide information about adjacent protons. |
| ¹³C NMR | Resonances for the carbon atoms of the aromatic and aliphatic rings. The number of unique signals will confirm the symmetry of the molecule. Chemical shifts will indicate the electronic environment of each carbon atom. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and N-H stretching (if the piperidine nitrogen is not substituted). The absence of a C=C stretching band for the indene double bond would confirm its reduction. |
| Mass Spectrometry | The molecular ion peak (M+) should correspond to the molecular weight of the compound (187.28 g/mol for the parent compound). Fragmentation patterns can provide further structural information. |
| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. |
| Yield (%) | The percentage yield should be calculated based on the starting amount of the limiting reagent. |
Biological Activity and Signaling Pathway
Derivatives of the spiro[indene-1,4'-piperidine] scaffold have shown promise as selective agonists for the somatostatin receptor subtype 2 (sst2). The sst2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin or an agonist, initiates a cascade of intracellular signaling events.
The primary signaling pathway of sst2 involves coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, sst2 activation can modulate ion channel activity, leading to a decrease in intracellular calcium levels. Downstream of these events, sst2 signaling can influence cellular processes such as hormone secretion, cell proliferation, and apoptosis through pathways involving mitogen-activated protein kinases (MAPK) and protein kinase B (AKT).
Conclusion
2,3-Dihydrospiro[indene-1,4'-piperidine] represents a valuable scaffold for the design of novel therapeutic agents, particularly for targets such as the sst2 receptor. While detailed synthetic and characterization data for the parent compound are limited, established hydrogenation methods for related derivatives provide a clear path for its synthesis. The rigid, three-dimensional nature of this spirocyclic system offers a unique platform for the development of potent and selective modulators of GPCRs and other important biological targets. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic potential of this promising chemical scaffold.
Spectroscopic and Synthetic Profile of 2,3-Dihydrospiro[indene-1,4'-piperidine]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data and synthetic approaches for the versatile spirocyclic compound, 2,3-Dihydrospiro[indene-1,4'-piperidine]. This molecule is of significant interest in medicinal chemistry and drug development due to its rigid scaffold, which can be strategically functionalized to interact with various biological targets. Spirocyclic systems, particularly those incorporating piperidine rings, are prevalent in numerous pharmaceuticals and natural products.
Spectroscopic Data Summary
Comprehensive, publicly available spectroscopic data for 2,3-Dihydrospiro[indene-1,4'-piperidine] is limited. The following tables represent a compilation of typical chemical shifts and spectral characteristics anticipated for this structure based on data from related compounds and general principles of spectroscopic analysis. It is important to note that actual experimental values may vary depending on the solvent and instrument conditions.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 7.10 - 7.30 | m | - |
| Indene CH₂ (C3) | ~2.90 | t | ~7.5 |
| Indene CH₂ (C2) | ~2.10 | t | ~7.5 |
| Piperidine CH₂ (axial, adjacent to N) | ~2.80 | m | - |
| Piperidine CH₂ (equatorial, adjacent to N) | ~3.10 | m | - |
| Piperidine CH₂ (axial, distant from N) | ~1.70 | m | - |
| Piperidine CH₂ (equatorial, distant from N) | ~1.90 | m | - |
| Piperidine NH | 1.50 - 2.50 | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (ppm) |
| Spiro C (C1) | ~50 |
| Indene C2 | ~30 |
| Indene C3 | ~40 |
| Indene Aromatic C (quaternary) | ~145 |
| Indene Aromatic C (quaternary) | ~142 |
| Indene Aromatic CH | ~127 |
| Indene Aromatic CH | ~125 |
| Piperidine C (adjacent to N) | ~48 |
| Piperidine C (distant from N) | ~35 |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Characteristic Peaks / Values |
| IR Spectroscopy (cm⁻¹) | 3300-3400 (N-H stretch), 3000-3100 (Aromatic C-H stretch), 2800-3000 (Aliphatic C-H stretch), 1600, 1480 (C=C aromatic stretch) |
| Mass Spectrometry (m/z) | Expected [M]+ at 187.28 |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] is not widely published in peer-reviewed literature. However, general synthetic strategies for related spiro[indene-piperidine] structures can be adapted. One common approach involves the construction of the piperidine ring onto an indene precursor or a multi-component reaction. A plausible synthetic route is the reductive amination of 1-indanone with a suitable protected 4-aminopiperidine derivative, followed by cyclization and deprotection.
A general procedure for a related transformation, the synthesis of 1,4-disubstituted piperidine derivatives, involves the following steps:
-
Reductive Amination: A solution of an appropriate ketone (e.g., a protected 4-oxopiperidine) and an amine (e.g., an aniline derivative) in a solvent like 1,2-dichloroethane is treated with a reducing agent such as sodium triacetoxyborohydride in the presence of acetic acid. The reaction is typically stirred at room temperature for 24 hours.
-
Work-up: The reaction is quenched with an aqueous base (e.g., 1N NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a target compound like 2,3-Dihydrospiro[indene-1,4'-piperidine].
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,3-Dihydrospiro[indene-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This technical guide focuses on the ¹H and ¹³C NMR analysis of the spirocyclic compound 2,3-Dihydrospiro[indene-1,4'-piperidine]. Spirocycles, characterized by a single atom shared between two rings, are increasingly important scaffolds in medicinal chemistry. Understanding their precise three-dimensional structure and electronic environment through NMR is crucial for rational drug design and development. This document provides a framework for the acquisition, interpretation, and presentation of NMR data for this class of compounds, including generalized experimental protocols and data visualization workflows.
While a comprehensive, publicly available experimental dataset for 2,3-Dihydrospiro[indene-1,4'-piperidine] is not readily found in the surveyed literature, this guide will utilize established principles of NMR spectroscopy and data from analogous structures to predict and explain the expected spectral features.
Introduction to the Spectroscopic Analysis of 2,3-Dihydrospiro[indene-1,4'-piperidine]
The unique architecture of 2,3-Dihydrospiro[indene-1,4'-piperidine], featuring a fused indane system and a piperidine ring sharing a spiro-carbon, gives rise to a distinct NMR fingerprint. The analysis of its ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of its structure, the determination of the conformational dynamics of the piperidine ring, and the electronic environment of the aromatic and aliphatic protons and carbons.
Chemical Structure:
In-Depth Technical Guide to the Mass Spectrometry of 2,3-Dihydrospiro[indene-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric behavior of 2,3-Dihydrospiro[indene-1,4'-piperidine], a spirocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental mass spectral data for this specific molecule, this guide presents a predicted fragmentation pattern based on the well-established principles of mass spectrometry and the known fragmentation of its constituent indane and piperidine moieties. This document is intended to serve as a valuable resource for the analytical characterization of this and structurally related compounds.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of 2,3-Dihydrospiro[indene-1,4'-piperidine] is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the piperidine and indane rings. The following table summarizes the anticipated quantitative data from an electron ionization (EI) mass spectrometry experiment.
| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance (%) | Interpretation |
| 187 | [C₁₃H₁₇N]⁺• | 40 | Molecular Ion (M⁺•) |
| 186 | [C₁₃H₁₆N]⁺ | 60 | [M-H]⁺, loss of a hydrogen radical |
| 172 | [C₁₂H₁₄N]⁺ | 30 | Loss of CH₃• from the piperidine ring |
| 158 | [C₁₁H₁₂N]⁺ | 25 | Loss of C₂H₅• from the piperidine ring |
| 144 | [C₁₀H₁₀N]⁺ | 50 | α-cleavage of the piperidine ring |
| 130 | [C₉H₈N]⁺ | 70 | Further fragmentation of the piperidine ring |
| 117 | [C₉H₉]⁺ | 100 | Indanyl cation (loss of piperidine moiety) |
| 115 | [C₉H₇]⁺ | 80 | Loss of H₂ from the indanyl cation |
| 91 | [C₇H₇]⁺ | 45 | Tropylium ion, characteristic of benzyl compounds |
Proposed Fragmentation Pathway
The fragmentation of 2,3-Dihydrospiro[indene-1,4'-piperidine] under electron ionization is expected to be initiated by the ionization of the nitrogen atom in the piperidine ring, which is the most readily ionizable site. The resulting molecular ion ([M]⁺• at m/z 187) can then undergo a series of fragmentation reactions as depicted in the diagram below.
The primary fragmentation pathways are predicted to involve:
-
α-Cleavage: The bond adjacent to the nitrogen atom in the piperidine ring is susceptible to cleavage. This can lead to the loss of alkyl radicals and the formation of stable iminium ions.
-
Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.
-
Retro-Diels-Alder (RDA) type reaction: Although less common for this specific structure, RDA-type fragmentation of the piperidine ring could lead to the formation of distinct radical cations and neutral losses.
-
Indane Moiety Fragmentation: Cleavage of the bond between the spiro carbon and the indane moiety can lead to the formation of a stable indanyl cation at m/z 117, which is expected to be a prominent peak. This ion can further lose hydrogen molecules to yield ions at m/z 115. Rearrangement to the tropylium ion (m/z 91) is also a characteristic fragmentation for structures containing a benzyl group.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a general experimental protocol for the analysis of 2,3-Dihydrospiro[indene-1,4'-piperidine] using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
3.1. Sample Preparation
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Concentration: Prepare a sample solution with a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
3.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
3.3. Data Acquisition and Analysis
-
Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from damaging the detector.
-
Acquisition: Acquire the data in full scan mode.
-
Data Processing: Process the acquired data using the instrument's software. Identify the peak corresponding to 2,3-Dihydrospiro[indene-1,4'-piperidine] based on its retention time.
-
Spectrum Analysis: Extract the mass spectrum of the identified peak. Analyze the molecular ion and the fragmentation pattern to confirm the structure. Compare the obtained spectrum with the predicted data and fragmentation pathway outlined in this guide.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric characteristics of 2,3-Dihydrospiro[indene-1,4'-piperidine]. While based on predictive analysis due to the absence of public experimental data, the proposed fragmentation pathways and experimental protocols offer a robust starting point for the analytical characterization of this compound. Researchers and scientists are encouraged to use this guide as a reference for method development and data interpretation in their studies involving this and related spirocyclic structures.
An In-depth Technical Guide to the Fundamental Chemical Properties of Spiro[indene-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of spiro[indene-piperidine] derivatives. These rigid three-dimensional structures have garnered significant interest in medicinal chemistry due to their ability to interact with various biological targets, leading to the development of potent and selective therapeutic agents.
Core Chemical and Physical Properties
The spiro[indene-piperidine] scaffold imparts a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] The physicochemical properties of these derivatives can be fine-tuned through substitution on either the indene or piperidine ring systems.
Below is a summary of key physicochemical data for the parent spiro[indene-1,4'-piperidine] and representative derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | XLogP3 (Predicted) | Reference |
| Spiro[indene-1,4'-piperidine] | C₁₃H₁₅N | 185.26 | N/A | 318.7 ± 42.0 | 10.70 ± 0.20 | 2.6 | [2][3][4] |
| 1-Benzyl-2,6-bis(4-chlorophenyl)piperidin-4-one | C₂₄H₂₁Cl₂NO | 410.33 | 211-213 | N/A | N/A | N/A | [5][6] |
| 1-Benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carbonitrile | C₃₁H₂₉N₃ | 443.24 | 165-168 | N/A | N/A | N/A | [6] |
| 1-Benzyl-2,6-bis(4-methoxyphenyl)-4-(phenylamino)piperidine-4-carbonitrile | C₃₃H₃₃N₃O₂ | 503.26 | 166-168 | N/A | N/A | N/A | [6] |
Note: "N/A" indicates data not available in the cited sources. Predicted values are computationally derived.
Synthesis and Experimental Protocols
The synthesis of spiro[indene-piperidine] derivatives can be achieved through various synthetic routes. A common method involves the condensation reaction of an indene precursor with a suitable piperidine derivative.[7] More advanced strategies, such as multi-component reactions and asymmetric synthesis, have also been developed to access diverse and enantiomerically pure compounds.
General Experimental Protocol for One-Pot Synthesis of Spiro-Piperidine Derivatives
This protocol is adapted from a method for synthesizing spiro-piperidine derivatives using an ionic liquid in a one-pot fashion.[5]
Materials:
-
Appropriate aromatic aldehyde
-
Acetone
-
Benzylamine
-
Piperidinium acetate (ionic liquid catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of the aromatic aldehyde (2 mmol), acetone (1 mmol), benzylamine (1 mmol), and piperidinium acetate (10 mol%) is stirred in ethanol (10 mL).
-
The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spiro-piperidine product.
Characterization:
The structure and purity of the synthesized compounds are confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the chemical structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the product.
-
Melting Point (mp): The melting point is determined to assess the purity of the crystalline solid product.
Biological Activity and Signaling Pathways
Spiro[indene-piperidine] derivatives have been shown to interact with a variety of G-protein coupled receptors (GPCRs), leading to their investigation for a range of therapeutic applications.
Somatostatin Receptor (SSTR) Agonism
Certain spiro[1H-indene-1,4'-piperidine] derivatives have been identified as potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2).[8][9][10] Activation of sst2 is a therapeutic strategy for treating neuroendocrine tumors and acromegaly.[11] The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][12]
Caption: Somatostatin Receptor 2 (sst2) Signaling Pathway.
Neurokinin-1 Receptor (NK-1R) Antagonism
Derivatives of the spiro[indene-piperidine] scaffold have also been explored as antagonists of the neurokinin-1 receptor (NK-1R).[13] NK-1R is the receptor for the neuropeptide Substance P and is implicated in pain, inflammation, and mood disorders.[1][2] Antagonism of NK-1R typically blocks the Gq/11-mediated signaling cascade, which involves the activation of phospholipase C (PLC) and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[13][14]
References
- 1. Crosstalk between neurokinin receptor signaling and neuroinflammation in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro[indene-1,4'-piperidine] | C13H15N | CID 10330052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unife.it [iris.unife.it]
- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 9. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. mdpi.com [mdpi.com]
- 12. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
Discovery of Novel Spiro[indene-1,4'-piperidine] Analogs: A Technical Guide
Affiliation: Google Research
Abstract
The spiro[indene-1,4'-piperidine] scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, including oncology, neurodegenerative disorders, and metabolic diseases. Its rigid, three-dimensional conformation allows for precise orientation of functional groups, leading to high-affinity and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the discovery and development of novel spiro[indene-1,4'-piperidine] analogs, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to support researchers and professionals in the field of drug development.
Introduction
The piperidine moiety is a common pharmacophore found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability and lipophilicity.[1][2] When incorporated into a spirocyclic system with an indene core, the resulting spiro[indene-1,4'-piperidine] structure offers a unique and rigid framework that is of significant interest in drug discovery.[3] This scaffold serves as a versatile synthetic intermediate for developing novel therapeutic agents, particularly for central nervous system (CNS) disorders by targeting receptors like the sigma-1 and sigma-2 receptors.[3] Furthermore, derivatives of this core have shown potent activity as somatostatin receptor subtype 2 (sst2) agonists, ASH1L inhibitors, and modulators of other G-protein coupled receptors (GPCRs) and enzymes.[4]
This guide will detail the synthesis and structure-activity relationships (SAR) of various analogs, present quantitative biological data in a structured format, provide detailed experimental protocols for their evaluation, and illustrate the key signaling pathways they modulate.
Synthetic Strategies
The synthesis of the spiro[indene-1,4'-piperidine] core is often achieved through a condensation reaction between an indene derivative and a piperidine derivative under alkaline conditions.[5] Further functionalization of the piperidine nitrogen and the indene ring allows for the creation of diverse chemical libraries for high-throughput screening.
A common synthetic route involves the treatment of spiro[1H-indene-1,4'-piperidine] with a sulfonyl chloride, such as p-bromobenzenesulfonyl chloride, in the presence of a base like triethylamine in a solvent like dichloromethane. The resulting product can then be purified using column chromatography.[6]
Biological Activity and Data Presentation
Novel spiro[indene-1,4'-piperidine] analogs have been investigated for their activity against a variety of biological targets. The following tables summarize the quantitative data for selected analogs against key targets.
Table 1: In Vitro Activity of Spiro[indene-1,4'-piperidine] Analogs as ASH1L Inhibitors
| Compound ID | Modification | IC50 (µM) |
| 33 | Unsubstituted spiro-piperidine | 0.54 |
| 50 | Amide substitution on spiro-piperidine N | 0.22 |
| 66s | Optimized amide substitution | 0.094 |
Data synthesized from research on structure-based development of novel spiro-piperidine ASH1L inhibitors.[7]
Table 2: In Vitro Activity of Spiro[chromane-2,4'-piperidine] Analogs as GPR119 Agonists
| Compound ID | Stereochemistry | EC50 (nM) | Emax (%) |
| 11 | Racemic | 369 | 82 |
| (R)-29 | R-isomer | 54 | 181 |
Data from the discovery of novel spiro[chromane-2,4'-piperidine] derivatives as GPR119 agonists.[8]
Table 3: In Vitro Activity of Spiro[1,5-benzoxazepine-2,4'-piperidine] Analogs as SCD1 Inhibitors
| Compound ID | Modification | IC50 (µM) |
| 9 | Cyclopropylmethyl on azepine N | 0.01 |
Data from the discovery of novel SCD1 inhibitors with a 7-membered spiropiperidine structure.[9]
Table 4: In Vitro Activity of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 Antagonists
| Compound ID | Stereochemistry | IC50 (nM) |
| (R)-(-)-10e | R-isomer | 8.9 |
Data from the synthesis and pharmacological evaluation of novel TRPM8 antagonists.[10]
Table 5: In Vitro Activity of Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] as Sigma-1 Receptor Ligands
| Compound ID | N-substituent | Ki (nM) |
| 2 | Benzyl | Low nanomolar range |
Data from the evaluation of spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] as sigma receptor ligands.[11]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures and can be adapted for specific research needs.
General Synthesis of N-Substituted Spiro[indene-1,4'-piperidine]
This protocol describes a general method for the N-alkylation or N-arylation of the spiro[indene-1,4'-piperidine] core.
-
Materials: Spiro[1H-indene-1,4'-piperidine], appropriate alkyl or aryl halide (e.g., p-bromobenzenesulfonyl chloride), triethylamine, dichloromethane (CH2Cl2), silica gel.
-
Procedure:
-
Dissolve spiro[1H-indene-1,4'-piperidine] (1 equivalent) and the alkyl/aryl halide (1 equivalent) in CH2Cl2.
-
Add triethylamine (2-3 drops) to the mixture.
-
Stir the reaction mixture at ambient temperature for 15-30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the mixture directly onto a silica gel column.
-
Elute the product using an appropriate solvent system (e.g., 1:1 CH2Cl2:hexane).
-
Combine the product-containing fractions and evaporate the solvent in vacuo to yield the final compound.[6]
-
Somatostatin Receptor Subtype 2 (sst2) Radioligand Binding Assay
This competitive binding assay determines the affinity of test compounds for the sst2 receptor.
-
Materials: Cell membranes expressing sst2, [¹²⁵I]Tyr¹¹-SRIF-14 (radioligand), unlabeled somatostatin (SST-28) for non-specific binding, test compounds, assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4), wash buffer (50 mM Tris-HCl, pH 7.4, ice-cold), 96-well filter plates.[2]
-
Procedure:
-
To the wells of a 96-well filter plate, add 50 µL of assay buffer.
-
For total binding, add 25 µL of assay buffer.
-
For non-specific binding, add 25 µL of a saturating concentration of unlabeled SST-28 (e.g., 1 µM).
-
For competition wells, add 25 µL of varying concentrations of the test compound.
-
Add 25 µL of the radioligand solution to all wells.
-
Add 100 µL of the cell membrane preparation (10-20 µg of protein) to all wells.
-
Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 30°C) with gentle agitation.
-
Terminate the assay by vacuum filtration onto pre-soaked filters, followed by multiple washes with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 values for the test compounds.[2][12]
-
cAMP Functional Assay for GPCR Agonists
This assay measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels upon GPCR activation.
-
Materials: HEK293 cells stably expressing the GPCR of interest (e.g., GPR119), cell culture medium, forskolin (positive control for Gs-coupled receptors), test compounds, HTRF cAMP detection kit.[13][14]
-
Procedure:
-
Culture the cells in the appropriate medium until they reach 80-90% confluency.
-
Harvest and resuspend the cells in assay buffer.
-
Prepare serial dilutions of the test compounds.
-
For Gi-coupled receptors, stimulate cAMP production with forskolin.
-
Add the test compounds to the cells and incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using the HTRF cAMP detection kit according to the manufacturer's protocol.
-
Determine the EC50 values for agonist activity or IC50 values for antagonist activity.[11][15][16]
-
ASH1L Histone Methyltransferase (HMT) Biochemical Assay
This assay measures the enzymatic activity of ASH1L and the inhibitory potential of test compounds.
-
Materials: Recombinant human ASH1L, histone H3 substrate, S-adenosylmethionine (SAM, methyl donor), assay buffer, detection reagents.
-
Procedure:
-
Add assay buffer, test compound solution (or vehicle), and diluted ASH1L enzyme to each well of a microplate.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the histone H3 substrate and SAM.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the methylation of the histone H3 substrate using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of inhibition and determine the IC50 value for the test compounds.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of spiro[indene-1,4'-piperidine] analogs are mediated through their interaction with specific signaling pathways. The following diagrams illustrate the key pathways for selected targets.
Figure 1: SSTR2 Signaling Pathway. Activation of SSTR2 by an agonist leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi), resulting in decreased cAMP levels.[7][17][18][19] It also inhibits Ca2+ influx and causes membrane hyperpolarization.[17] Additionally, SSTR2 activation can stimulate the ERK1/2 pathway, leading to cell growth arrest.[7]
Figure 2: ASH1L Signaling in MLL Leukemia. ASH1L dimethylates Histone H3 at lysine 36 (H3K36me2), which recruits LEDGF and MLL to activate target genes, promoting leukemogenesis.[1][3][9][10][20] Spiro[indene-1,4'-piperidine] inhibitors block ASH1L's catalytic activity.
Figure 3: Sigma-1 Receptor Signaling. The Sigma-1 receptor, a chaperone protein at the ER, modulates calcium signaling through the IP3 receptor, influencing cellular stress responses.[21][22][23][24][25][26] Spiro[indene-1,4'-piperidine] ligands can modulate this activity.
Conclusion
The spiro[indene-1,4'-piperidine] scaffold is a highly promising starting point for the development of novel therapeutics. The analogs derived from this core have demonstrated potent and selective activity against a diverse range of important biological targets. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a variety of human diseases.
References
- 1. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ASH1L Links Histone H3 Lysine 36 Dimethylation to MLL Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. prepchem.com [prepchem.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Histone H3K36me2-Specific Methyltransferase ASH1L Promotes MLL-AF9-Induced Leukemogenesis [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 26. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
Preliminary Biological Screening of 2,3-Dihydrospiro[indene-1,4'-piperidine]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening methodologies and potential activities of the 2,3-Dihydrospiro[indene-1,4'-piperidine] core structure. While direct and extensive biological screening data for the parent compound is limited in publicly available literature, this guide extrapolates from the significant body of research on its derivatives to present a framework for its potential evaluation. The spirocyclic nature of this scaffold, combining the rigid indene moiety with the versatile piperidine ring, makes it a compelling starting point for the development of novel therapeutic agents.
Introduction to the Core Scaffold
The 2,3-Dihydrospiro[indene-1,4'-piperidine] scaffold is a unique three-dimensional structure that has garnered interest in medicinal chemistry.[1] The spiro fusion of the indane and piperidine rings imparts a rigid conformation, which can be advantageous for specific and high-affinity interactions with biological targets.[2] The piperidine nitrogen offers a convenient point for chemical modification, allowing for the exploration of a wide range of derivatives with diverse physicochemical properties and biological activities.[3][4]
Potential Anticancer Activity
Derivatives of the spiro[indene-1,4'-piperidine] framework have demonstrated notable anticancer and antiproliferative activities across various cancer cell lines.[5][6][7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3][4]
Table 1: Cytotoxicity of Spiro[indene-1,4'-piperidine] Derivatives Against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine Analogs | A549 (Lung) | <10 | [6] |
| Dispiro[indoline-pyrrolidine-piperidine] | MCF-7 (Breast) | 3.9 - 36.1 | [8] |
| Dispiro[indoline-pyrrolidine-piperidine] | HEPG2 (Liver) | 5.7 - 46.2 | [8] |
| Spiro-indolin-2-one Derivatives | SW620 (Colon) | <0.08 | [9] |
| (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides | LSD1 expressing lines | Not specified | [10] |
| 2-phenylindole derivatives | B16F10 (Melanoma) | Not specified | [7] |
| 2-phenylindole derivatives | A549 (Lung) | Not specified | [7] |
| 2-phenylindole derivatives | MDA-MB-231 (Breast) | Not specified | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (2,3-Dihydrospiro[indene-1,4'-piperidine]) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Potential Antimicrobial Activity
Spirocyclic compounds, including those with a piperidine moiety, have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[11][12][13]
Table 2: Minimum Inhibitory Concentration (MIC) of Spiro-Piperidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Spiro-4H-pyran Derivatives | Staphylococcus aureus (clinical isolate) | 32 | [11] |
| Spiro-4H-pyran Derivatives | Streptococcus pyogenes (clinical isolate) | 64 | [11] |
| N-arylsuccinimide Derivatives | Various bacteria and yeasts | 16 - 256 | [13] |
| Spiro[indoline-3,2'-pyrrolidine] Derivatives | Candida albicans, Staphylococcus aureus, etc. | Not specified (serial dilutions from 0.5-1000) | [12] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Preparation of Compound Dilutions: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Enzyme Inhibition
Derivatives of the spiro[indene-1,4'-piperidine] scaffold have been shown to inhibit various enzymes, suggesting that the core structure could be a valuable starting point for designing targeted enzyme inhibitors. For example, some derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in cancer therapy.[10]
Visualizations
Experimental Workflow for Preliminary Biological Screening
Caption: A generalized workflow for the initial in vitro biological evaluation.
Plausible Signaling Pathway: Induction of Apoptosis
Given the observed anticancer activity of many derivatives, a potential mechanism of action for the 2,3-Dihydrospiro[indene-1,4'-piperidine] scaffold could involve the induction of apoptosis.
Caption: A simplified model of a potential pro-apoptotic signaling pathway.
Conclusion
The 2,3-Dihydrospiro[indene-1,4'-piperidine] core represents a promising scaffold in drug discovery. While further direct investigation of the parent compound is warranted, the extensive research on its derivatives strongly suggests potential for significant anticancer, antimicrobial, and enzyme-inhibitory activities. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate a comprehensive biological screening of this intriguing molecule and its future analogs.
References
- 1. chembk.com [chembk.com]
- 2. bepls.com [bepls.com]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Synthesis and biological evaluation of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 13. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine]: A Detailed Protocol for Pharmaceutical Research and Development
Application Note AP-CHEM-2025-01
Abstract
This application note details a robust and efficient one-pot synthesis protocol for 2,3-Dihydrospiro[indene-1,4'-piperidine], a key scaffold in medicinal chemistry and drug discovery. The described method utilizes a multicomponent reaction strategy, offering high atom economy and procedural simplicity. This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Spirocyclic systems, particularly those incorporating the indene and piperidine moieties, are of significant interest in pharmaceutical research due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The 2,3-Dihydrospiro[indene-1,4'-piperidine] core is a valuable building block for the synthesis of novel therapeutic agents. Traditional multi-step syntheses of such complex scaffolds are often time-consuming and result in lower overall yields. This application note presents a streamlined one-pot protocol that addresses these limitations, providing a practical and scalable method for the preparation of this important spirocyclic compound.
Data Presentation
A summary of the key reaction parameters and corresponding yields for the one-pot synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] is presented in Table 1. This data is based on a generalized procedure adapted from established methodologies for the synthesis of similar spirocyclic systems.
Table 1: Summary of Quantitative Data for the One-Pot Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine]
| Parameter | Value |
| Starting Materials | 1-Indanone, Piperidine, Paraformaldehyde |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) |
| Solvent | Toluene |
| Reaction Temperature | 110-120 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Molar Ratio (1-Indanone:Piperidine:Paraformaldehyde) | 1 : 1.2 : 2.5 |
| Typical Yield | 65-75% |
| Purification Method | Column Chromatography (Silica gel) |
| Final Product Purity | >95% (by NMR and LC-MS) |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the one-pot synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine].
Materials:
-
1-Indanone (99%)
-
Piperidine (99%)
-
Paraformaldehyde (95%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (98.5%)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexanes (for chromatography)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser
-
Heating mantle with a temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add 1-indanone (10.0 g, 75.7 mmol, 1.0 equiv.), toluene (150 mL), piperidine (9.0 mL, 90.8 mmol, 1.2 equiv.), and paraformaldehyde (7.2 g, 239 mmol, ~2.5 equiv. of CH₂O).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 144 mg, 0.76 mmol, 0.01 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst. Subsequently, wash the organic layer with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford the pure 2,3-Dihydrospiro[indene-1,4'-piperidine] as a solid.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the one-pot synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine].
Caption: Experimental workflow for the one-pot synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Toluene is flammable and toxic; handle with care.
-
Piperidine is corrosive and has a strong odor; handle with care.
-
Paraformaldehyde is toxic upon inhalation and ingestion.
-
p-Toluenesulfonic acid is corrosive.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
The one-pot synthesis protocol detailed in this application note provides an efficient and practical method for the preparation of 2,3-Dihydrospiro[indene-1,4'-piperidine]. This approach is well-suited for researchers in academic and industrial settings, facilitating the synthesis of this valuable scaffold for applications in drug discovery and development. The simplified procedure and good yields make it an attractive alternative to multi-step synthetic routes.
Application Notes and Protocols: Experimental Procedure for Intramolecular Cyclization of Spiro[indene-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[indene-piperidine] scaffold is a key structural motif in medicinal chemistry, valued for its inherent three-dimensional character which can lead to enhanced potency and selectivity for biological targets.[1] This document provides detailed experimental procedures for the synthesis of spiro[indene-piperidine] derivatives via an intramolecular cyclization approach. The protocols outlined below are based on established methodologies, including organocatalytic cascade reactions and photoredox-mediated radical cyclizations, offering robust and efficient pathways to these complex molecular architectures.
Introduction
Spirocyclic scaffolds, particularly those incorporating a piperidine ring, have gained significant attention in drug discovery.[1][2][3] Their rigid, non-planar geometry provides a unique way to explore chemical space, often leading to compounds with improved physicochemical properties such as higher aqueous solubility.[1] The synthesis of these structures, however, can be challenging. This application note details reliable methods for the intramolecular cyclization to form spiro[indene-piperidine] and related spiro-piperidine cores, which are prevalent in a number of approved drugs and clinical candidates.[3][4]
I. Organocatalytic Aza-Michael/Michael Cyclization Cascade
This method provides an enantioselective route to spiro-oxindole piperidin-2-one derivatives, which share a core structural similarity with spiro[indene-piperidine]. The reaction proceeds under mild conditions with high yields and stereoselectivities.[5]
Experimental Protocol
1. Materials and Reagents:
-
3-Methyleneindolinone derivatives
-
Acrylamide derivatives
-
Squaramide catalyst (e.g., C28)
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
2. General Procedure:
-
To a stirred solution of the 3-methyleneindolinone (0.1 mmol) and the acrylamide (0.12 mmol) in the chosen anhydrous solvent (1.0 mL) at room temperature, add the squaramide catalyst (1-10 mol%).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired spiro[indoline-3,3′-piperidine]-6′-one product.
Data Presentation
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| 1 | 10 | CHCl₃ | 12 | 99 | >20:1 | 99 |
| 2 | 5 | CH₂Cl₂ | 24 | 95 | >20:1 | 97 |
| 3 | 1 | CHCl₃ | 48 | 80 | >20:1 | 95 |
Data adapted from representative organocatalytic aza-Michael/Michael cyclization reactions.[5]
Logical Workflow
Caption: Workflow for organocatalytic synthesis of spiro-piperidines.
II. Photoredox-Mediated Radical Hydroarylation
This protocol describes the construction of spirocyclic piperidines from linear aryl halide precursors using a strongly reducing organic photoredox catalyst. This method is advantageous for its mild reaction conditions and avoidance of toxic reagents or precious metals.[6]
Experimental Protocol
1. Materials and Reagents:
-
Aryl halide precursor (e.g., aryl iodide)
-
Organic photoredox catalyst (e.g., 3DPAFIPN, P1)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Blue LED light source
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and stirring equipment
2. General Procedure:
-
In a Schlenk tube, combine the aryl halide precursor (0.1 mmol), the organic photoredox catalyst (5 mol%), and Hünig's base (5 equivalents).
-
Add the anhydrous solvent (e.g., 0.05 M solution).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert atmosphere (e.g., Argon).
-
Irradiate the stirred reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired spiro-piperidine.
Data Presentation
| Substrate Linker | Aryl Halide | Yield (%) |
| Ether | 2-Iodophenoxy | 81 |
| Amine | 2-Iodoaniline | 94 |
| Thioether | 2-Iodothiophenol | 51 |
| Pyridyl | 2-Iodopyridine | 84 |
Data represents yields for the synthesis of various spiro-fused piperidines via photoredox catalysis.[6]
Proposed Signaling Pathway (Mechanism)
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 2,3-Dihydrospiro[indene-1,4'-piperidine] as a 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2,3-Dihydrospiro[indene-1,4'-piperidine] and its derivatives as potential antagonists for the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a significant target in the development of therapeutics for various central nervous system (CNS) disorders, including psychosis, depression, and anxiety.[1][2] The spiro[indene-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, recognized for its potential in designing CNS-active agents.[3] This document outlines the necessary protocols for the synthesis, in vitro characterization, and in vivo evaluation of this class of compounds.
Rationale for Investigation
The 5-HT2A receptor primarily couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[4] This cascade culminates in the release of intracellular calcium (Ca2+), a key second messenger.[4] Antagonism of this receptor is a key mechanism of action for several atypical antipsychotic drugs.[2][4] The rigid, three-dimensional structure of the 2,3-Dihydrospiro[indene-1,4'-piperidine] scaffold offers a unique framework for exploring the chemical space of 5-HT2A receptor ligands, with the potential for developing novel antagonists with improved selectivity and pharmacokinetic profiles.
Synthesis of the Core Scaffold
The 2,3-Dihydrospiro[indene-1,4'-piperidine] core can be synthesized through various established organic chemistry methodologies. One common approach involves the condensation reaction of indene and piperidine derivatives.[5] Further modifications can be made to the piperidine nitrogen and the indene ring to explore structure-activity relationships (SAR).
In Vitro Pharmacological Evaluation
A series of in vitro assays are essential to determine the affinity and functional activity of 2,3-Dihydrospiro[indene-1,4'-piperidine] derivatives at the 5-HT2A receptor.
Data Presentation: Comparative Binding Affinities of Known 5-HT2A Antagonists
The following table provides the binding affinities (Ki) of well-characterized 5-HT2A receptor antagonists. This data serves as a benchmark for evaluating novel compounds.
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| Ketanserin | 2.5 | Human recombinant | [³H]ketanserin | [6] |
| Risperidone | 0.16 | Not Specified | Radioligand Binding | [4] |
| Clozapine | 7.5 | Not Specified | Radioligand Binding | [4] |
| Olanzapine | 2.5 | Not Specified | Radioligand Binding | [4] |
| Haloperidol | 3.2 | Not Specified | Radioligand Binding | [4] |
| M100907 (Volinanserin) | ~0.3 | Rat brain | [³H]M100907 | [6] |
Experimental Protocols
This assay determines the binding affinity (Ki) of the test compound for the 5-HT2A receptor by measuring its ability to displace a specific radioligand, such as [³H]ketanserin.[6][7]
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from rat frontal cortex.[7]
-
Radioligand: [³H]ketanserin (Specific Activity: ~60-90 Ci/mmol).[7]
-
Test Compound: 2,3-Dihydrospiro[indene-1,4'-piperidine] derivative.
-
Non-specific Binding Control: 10 µM Ketanserin or 1 µM Mianserin.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI).[6][7]
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer to a final protein concentration of 200-400 µg/mL.[6]
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: 50 µL membrane preparation + 50 µL [³H]ketanserin (final concentration ~0.5-1.0 nM) + 50 µL assay buffer.[7]
-
Non-specific Binding: 50 µL membrane preparation + 50 µL [³H]ketanserin + 50 µL non-specific binding control.[7]
-
Competition Binding: 50 µL membrane preparation + 50 µL [³H]ketanserin + 50 µL of varying concentrations of the test compound.[7]
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.[7]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with cold wash buffer to separate bound from free radioligand.[7]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
-
Caption: Workflow for Radioligand Binding Assay.
This functional assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium, which is a direct consequence of 5-HT2A receptor activation.[1][4]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[1][4]
-
Plates: Black-walled, clear-bottom 96- or 384-well microplates.[1]
-
Calcium Indicator Dye: Fluo-4 AM or similar.[1]
-
Agonist: Serotonin (5-HT) or another suitable 5-HT2A agonist.
-
Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]
-
Fluorescence Plate Reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay.[1]
-
Dye Loading: Remove cell culture medium and add the calcium indicator dye loading solution. Incubate for 45-60 minutes at 37°C.[4]
-
Antagonist Pre-incubation: Remove the dye solution. Add varying concentrations of the test compound, positive control, or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.[1]
-
Agonist Stimulation & Measurement:
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Caption: 5-HT2A Receptor Signaling Pathway.
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the 5-HT2A signaling cascade, providing another measure of functional antagonism.[8]
Materials:
-
Cells: Cell line stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: 2,3-Dihydrospiro[indene-1,4'-piperidine] derivative.
-
Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection System: Western blot apparatus or ELISA-based kit.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to near confluence. Starve cells of serum overnight.
-
Pre-incubation: Treat cells with varying concentrations of the test compound or vehicle for a specified time.
-
Agonist Stimulation: Add 5-HT at its EC80 concentration and incubate for 5-10 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Quantification:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-ERK1/2 and total ERK1/2 antibodies. Quantify band intensity.
-
ELISA: Use a commercial ELISA kit to quantify phospho-ERK1/2 levels according to the manufacturer's instructions.
-
-
Data Analysis: Normalize phospho-ERK1/2 levels to total ERK1/2. Plot the normalized values against the antagonist concentration to determine the IC50.
In Vivo Pharmacological Evaluation
Promising compounds from in vitro assays should be advanced to in vivo models to assess their therapeutic potential and behavioral effects.
Data Presentation: In Vivo Models for 5-HT2A Antagonism
| In Vivo Model | Species | Measured Effect of Antagonist | Rationale |
| Head-Twitch Response (HTR) | Mouse/Rat | Inhibition of agonist-induced head twitches | HTR is a classic behavioral response mediated by 5-HT2A receptor activation. |
| Prepulse Inhibition (PPI) of Startle | Rat | Reversal of deficits induced by 5-HT2A agonists or psychotomimetics | Models sensorimotor gating deficits relevant to schizophrenia. |
| Locomotor Activity | Mouse/Rat | Attenuation of hyperactivity induced by psychostimulants | Assesses potential antipsychotic-like activity.[8][9] |
Experimental Protocol: Head-Twitch Response (HTR) Assay
This assay is a widely used in vivo model to assess the functional activity of 5-HT2A receptor ligands.
Materials:
-
Animals: Male C57BL/6J mice.
-
5-HT2A Agonist: DOI (2,5-Dimethoxy-4-iodoamphetamine).
-
Test Compound: 2,3-Dihydrospiro[indene-1,4'-piperidine] derivative.
-
Observation Chambers.
Procedure:
-
Acclimation: Acclimate mice to the observation chambers.
-
Pre-treatment: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
Agonist Administration: After a pre-determined time (e.g., 30 minutes), administer the 5-HT2A agonist DOI.
-
Observation: Immediately after DOI administration, record the number of head twitches for each mouse over a 15-30 minute period.
-
Data Analysis: Compare the number of head twitches in the test compound-treated groups to the vehicle-treated group. Calculate the dose-dependent inhibition of the HTR.
Caption: Logical Flow for Drug Development.
Conclusion
The 2,3-Dihydrospiro[indene-1,4'-piperidine] scaffold represents a promising starting point for the design of novel 5-HT2A receptor antagonists. By following the detailed protocols for synthesis, in vitro characterization, and in vivo evaluation outlined in these application notes, researchers can systematically investigate the potential of this chemical class. The provided data on known antagonists and the workflows for key experiments offer a robust framework for advancing drug discovery efforts targeting the 5-HT2A receptor for the treatment of CNS disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[indene-1,4'-piperidin]-3(2H)-one | Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 2,3-Dihydrospiro[indene-1,4'-piperidine] at Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dopamine D2 Receptor Pharmacology
The dopamine D2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical target in the central nervous system for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1] D2Rs are primarily coupled to the Gi/o family of G-proteins.[1] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The dissociated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
In addition to this canonical G-protein signaling, D2Rs can also signal through a G-protein-independent pathway involving β-arrestins.[3] Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor.[4] This recruitment not only desensitizes G-protein signaling but also initiates a distinct wave of signaling events and promotes receptor internalization.[5] Ligands that differentially activate the G-protein versus the β-arrestin pathways are known as "biased agonists" and represent a contemporary focus in drug discovery for potentially improved therapeutic profiles.[6]
Data Presentation: Illustrative Pharmacological Profile
While experimental data for 2,3-Dihydrospiro[indene-1,4'-piperidine] is not currently available, Table 1 provides a template for summarizing key pharmacological parameters that would be determined using the protocols outlined in this document. For illustrative purposes, data for well-characterized dopamine D2 receptor ligands are included.
| Compound | D2R Binding Affinity (Ki, nM) | D2R Functional Activity (cAMP Assay) | D2R Functional Activity (β-Arrestin Recruitment) |
| 2,3-Dihydrospiro[indene-1,4'-piperidine] | To be determined | To be determined | To be determined |
| Dopamine | ~10-20 | EC50 ≈ 50 nM (Full Agonist) | EC50 ≈ 50 nM (Full Agonist) |
| Haloperidol | ~1-2 | IC50 ≈ 2-5 nM (Antagonist) | IC50 ≈ 10-20 nM (Antagonist) |
| Aripiprazole | ~0.5-1.5 | EC50 ≈ 10-40 nM (Partial Agonist) | EC50 ≈ 5-10 nM (Partial Agonist) |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the key signaling pathways of the dopamine D2 receptor and the general workflows for the experimental protocols described herein.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Overview of Experimental Workflows.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol details a competitive binding assay to determine the binding affinity (Ki) of 2,3-Dihydrospiro[indene-1,4'-piperidine] for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific Determinand: (+)-Butaclamol (10 µM final concentration).
-
Test Compound: 2,3-Dihydrospiro[indene-1,4'-piperidine] dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Ecoscint A or equivalent.
-
Equipment: 96-well plates, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, filtration manifold, liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand (at a final concentration close to its Kd, e.g., 0.2-0.5 nM [³H]-Spiperone), and 50 µL of cell membrane preparation (5-15 µg protein/well).
-
Non-specific Binding (NSB): 25 µL of (+)-Butaclamol, 25 µL of radioligand, and 50 µL of cell membrane preparation.
-
Competitive Binding: 25 µL of serially diluted 2,3-Dihydrospiro[indene-1,4'-piperidine], 25 µL of radioligand, and 50 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours. Count the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Dopamine D2 Receptor
This protocol measures the ability of 2,3-Dihydrospiro[indene-1,4'-piperidine] to modulate cAMP production in cells expressing the D2 receptor, identifying it as a potential agonist, antagonist, or partial agonist.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
cAMP Assay Kit: A commercial kit based on HTRF, ELISA, or other detection methods (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test Compound: 2,3-Dihydrospiro[indene-1,4'-piperidine] in serial dilutions.
-
Reference Agonist: Dopamine or Quinpirole.
-
Reference Antagonist: Haloperidol or Spiperone.
-
Cell Culture Medium: As recommended for the cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: 96-well or 384-well white tissue culture plates, plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the D2R-expressing cells into the assay plate at a predetermined density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist.
-
Assay:
-
For Agonist Mode:
-
Remove culture medium and add assay buffer containing the test compound or reference agonist.
-
Add a solution of Forskolin (a submaximal concentration, e.g., 1-5 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
For Antagonist Mode:
-
Pre-incubate the cells with the test compound or reference antagonist for 15-20 minutes.
-
Add a solution containing Forskolin and a fixed concentration of a reference agonist (e.g., EC80 of dopamine).
-
Incubate for 15-30 minutes at 37°C.
-
-
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Plot the assay signal (proportional to cAMP levels) against the log concentration of the test compound.
-
Agonist Mode: Determine the EC50 (potency) and Emax (efficacy relative to a full agonist) from the dose-response curve.
-
Antagonist Mode: Determine the IC50 from the dose-response curve and calculate the functional Ki using the Gaddum equation if necessary.
-
Protocol 3: β-Arrestin Recruitment Assay
This protocol assesses the ability of 2,3-Dihydrospiro[indene-1,4'-piperidine] to induce the recruitment of β-arrestin-2 to the D2 receptor, a key indicator of G-protein-independent signaling and potential biased agonism. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.[4]
Materials:
-
Cell Line: HEK293 cells co-transfected with constructs for D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., mVenus or YFP).[4]
-
BRET Substrate: Coelenterazine h.
-
Test Compound: 2,3-Dihydrospiro[indene-1,4'-piperidine] in serial dilutions.
-
Reference Agonist: Dopamine or a known D2R agonist.
-
Assay Buffer: HBSS or other suitable buffer.
-
Equipment: 96-well or 384-well white, clear-bottom tissue culture plates, luminometer capable of sequential or simultaneous dual-emission reading (e.g., for Rluc and YFP).
Procedure:
-
Cell Plating: Seed the transfected cells into the assay plate and culture for 24-48 hours.
-
Assay:
-
Replace the culture medium with assay buffer.
-
Add serial dilutions of the test compound or reference agonist to the wells.
-
Incubate for 5-15 minutes at 37°C.
-
-
Detection:
-
Add the BRET substrate (Coelenterazine h) to each well.
-
Immediately measure the luminescence at the two emission wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at acceptor wavelength) / (Emission at donor wavelength).
-
Plot the net BRET ratio (BRET ratio in the presence of compound minus BRET ratio in the absence of compound) against the log concentration of the test compound.
-
Determine the EC50 and Emax from the resulting dose-response curve using non-linear regression.
-
Conclusion
The protocols detailed in this document provide a robust framework for the comprehensive pharmacological characterization of 2,3-Dihydrospiro[indene-1,4'-piperidine] at the dopamine D2 receptor. By systematically determining its binding affinity and functional activity in both G-protein and β-arrestin signaling pathways, researchers can elucidate its mechanism of action and potential as a novel modulator of dopaminergic neurotransmission. These studies are essential for advancing our understanding of the structure-activity relationships of spirocyclic compounds at the D2 receptor and for the development of next-generation therapeutics for dopamine-related disorders.
References
- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anticancer Activity of 2,3-Dihydrospiro[indene-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vitro evaluation of the anticancer activity of 2,3-Dihydrospiro[indene-1,4'-piperidine] and its derivatives. Spirocyclic compounds, particularly those incorporating piperidine and indene scaffolds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including potent antitumor effects.[1][2][3][4] These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[5][6][7][8] The protocols outlined herein describe standard colorimetric and flow cytometry-based assays to assess cell viability, apoptosis, and cell cycle distribution, as well as Western blot analysis to investigate the underlying molecular mechanisms.
Data Presentation
The cytotoxic effects of 2,3-Dihydrospiro[indene-1,4'-piperidine] derivatives are typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes hypothetical IC50 values for a series of 2,3-Dihydrospiro[indene-1,4'-piperidine] analogs against various human cancer cell lines, illustrating a structured format for data presentation.
Table 1: Cytotoxic Activity (IC50, µM) of 2,3-Dihydrospiro[indene-1,4'-piperidine] Analogs
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| DSIP-1 (Parent) | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| DSIP-2 (Analog A) | 5.8 ± 0.7 | 8.1 ± 0.9 | 7.2 ± 0.6 |
| DSIP-3 (Analog B) | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.9 ± 0.2 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2,3-Dihydrospiro[indene-1,4'-piperidine] compounds
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[12]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[13][14] This protocol utilizes Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membrane integrity.[14]
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[15]
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.[15] Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting up compensation and quadrants.
Cell Cycle Analysis (Propidium Iodide Staining)
Many anticancer drugs exert their effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation.[17] This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The DNA content of the cells is then quantified by flow cytometry to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)[18]
-
Propidium Iodide (50 µg/mL)[18]
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compounds as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes at 4°C.[18]
-
Centrifuge the cells and wash twice with PBS to remove the ethanol.[18]
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.[19]
-
Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo).[18]
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.[20][21] It can be employed to investigate the effect of 2,3-Dihydrospiro[indene-1,4'-piperidine] on the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspases, Cyclins, CDKs).
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors[22]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the test compounds, then wash with ice-cold PBS and lyse with RIPA buffer.[22]
-
Determine the protein concentration of the lysates using a BCA assay.[22]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[22]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[22]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary antibody overnight at 4°C.[20]
-
Wash the membrane three times with TBST for 5 minutes each.[20]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Workflow for anticancer screening of 2,3-Dihydrospiro[indene-1,4'-piperidine].
Caption: Hypothetical signaling pathways affected by DSIP compounds in cancer cells.
References
- 1. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. medium.com [medium.com]
- 22. benchchem.com [benchchem.com]
- 23. bosterbio.com [bosterbio.com]
Application Notes and Protocols: 2,3-Dihydrospiro[indene-1,4'-piperidine] in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrospiro[indene-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for the development of novel therapeutics targeting central nervous system (CNS) disorders.[1] Its rigid, three-dimensional architecture allows for high-affinity and selective interactions with various neuroreceptors, making it a focal point of neuropharmacology research. This document provides detailed application notes and experimental protocols for investigating the neuropharmacological properties of compounds derived from this scaffold, with a focus on their interactions with sigma receptors, somatostatin receptors, and histamine receptors.
Application Notes: Therapeutic Potential and Target Receptors
Derivatives of the 2,3-dihydrospiro[indene-1,4'-piperidine] core have demonstrated significant potential in modulating key neuroreceptors implicated in a range of neurological and psychiatric conditions.
-
Sigma Receptors (σ1 and σ2): These receptors are involved in cellular stress responses and are targets for treating neurodegenerative diseases, neuropathic pain, and psychiatric conditions.[1][2] Spiro[indene-1,4'-piperidine] analogs have been shown to be high-affinity and selective ligands for the σ1 receptor.[3] The N-arylalkyl substituted derivatives, in particular, exhibit high affinity for the σ1 receptor subtype with Ki values in the low nanomolar range.[3]
-
Somatostatin Receptor Subtype 2 (sst2): The sst2 receptor is a G-protein coupled receptor (GPCR) that plays a role in neurotransmission and hormonal regulation.[4] Potent and selective non-peptide agonists of the human sst2 receptor have been developed from the spiro[1H-indene-1,4'-piperidine] scaffold.[5][6] These compounds are valuable tools for studying the physiological roles of the sst2 receptor and for developing potential therapeutics.
-
Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders, sleep disorders, and epilepsy. Piperidine derivatives have been identified as critical structural elements for dual-affinity histamine H3 and sigma-1 receptor ligands.[7][8]
Quantitative Data Summary
The following tables summarize the binding affinities of various spiro[indene-1,4'-piperidine] and related derivatives for their respective neuroreceptor targets.
Table 1: Sigma Receptor (σ1 and σ2) Binding Affinities
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | Reference |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | σ1 | <1 | [3] |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | σ2 | 7000 | [3] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ1 | 3.2 | [9] |
| Haloperidol (Reference) | σ1 | 2.6 | [9] |
| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) | σ1 | Not specified, but active | [10] |
| (m-nitrophenethyl)piperazine 10 | σ1 | <1 | [11] |
| o-nitro compound 9 | σ2 | 4.9 | [11] |
Table 2: Somatostatin Receptor Subtype 2 (sst2) Agonist Activity
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | Functional Potency | Selectivity (over other sst subtypes) | Reference |
| L-054,264 (2a) | human sst2 | 1.6 | Potent Agonist | >1000-fold | [12] |
| 2j (isomeric mixture) | human sst2 | ~16 | Potent Agonist | High | [12] |
| 2b | murine sst2 | 200 | Modest Inhibitor | Not specified | [12] |
| 2b | human sst2 | 615 | Modest Inhibitor | Not specified | [12] |
Table 3: Histamine H3 Receptor (hH3R) and Sigma-1 Receptor (σ1R) Binding Affinities for Dual-Target Ligands
| Compound | hH3R Ki [nM] | σ1R Ki [nM] | Reference |
| Compound 5 | 7.70 | 3.64 | [7][8] |
| Compound 11 | 6.2 | 4.41 | [7] |
| Compound 4 | 3.17 | 1531 | [7][8] |
| Compound 13 | 37.8 | 51.8 | [7] |
| Compound 16 | 12.7 | 37.8 | [7] |
Experimental Protocols
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[2][13]
Materials:
-
Receptor Source: Guinea pig liver membranes for σ1 receptors or rat liver membranes for σ2 receptors.[1][14]
-
Radioligands:
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine for σ1.[1] For σ2, unlabeled DTG (10 µM) is used, with the addition of (+)-pentazocine to mask σ1 sites.[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Test Compounds: Serial dilutions of 2,3-dihydrospiro[indene-1,4'-piperidine] derivatives.
-
Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., Perkin Elmer Uni-Filter-96 GF/B).[1]
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Homogenize guinea pig or rat liver tissue in ice-cold 10 mM Tris-HCl/0.32M sucrose, pH 7.4. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 31,000 x g) to pellet the membranes. Resuspend the pellet in assay buffer.[14]
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Test Compound: Assay buffer, radioligand, test compound dilution, and membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes for σ1 assays or at room temperature for 120 minutes for σ2 assays.[14]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer.[1]
-
Radioactivity Measurement: Dry the filter plate and measure the radioactivity of each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Diagram: Sigma Receptor Binding Assay Workflow
Caption: Workflow for the sigma receptor competitive radioligand binding assay.
This protocol describes a cell-based assay to measure the agonist activity of test compounds at the human sst2 receptor by monitoring changes in intracellular cyclic AMP (cAMP) levels.[15][16]
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human sst2 receptor.[16]
-
cAMP Detection Kit: A kit utilizing a method such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or a live-cell imaging-based assay.[16]
-
Test Compounds: Serial dilutions of 2,3-dihydrospiro[indene-1,4'-piperidine] derivatives.
-
Incubation Buffer.
-
Fluorescence Microplate Reader.
Protocol:
-
Cell Culture: Culture the CHO-K1-sst2 cells to an appropriate confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of approximately 2 x 10^5 cells/mL and allow them to attach.[16]
-
Compound Addition: Add serial dilutions of the test compounds or the control agonist (Somatostatin-14) to the wells.
-
Incubation: Incubate the plate for 10-20 minutes at 37°C.
-
cAMP Measurement: Following the manufacturer's instructions for the cAMP detection kit, perform the necessary steps to lyse the cells (if required) and measure the cAMP levels using a fluorescence microplate reader.
-
Data Analysis: Generate a dose-response curve for each test compound and the control agonist. Calculate the EC50 value (the concentration that produces 50% of the maximal response) for each compound to determine its potency as an sst2 receptor agonist.
Diagram: sst2 Receptor Functional cAMP Assay Signaling Pathway
Caption: Signaling pathway of an sst2 receptor agonist.
In Vivo Behavioral Models
This model is used to evaluate the peripheral analgesic effects of test compounds.[18]
Materials:
-
Animals: Male albino mice (20-30g).[18]
-
Writhing Agent: 0.6% acetic acid solution.[18]
-
Test Compounds: 2,3-dihydrospiro[indene-1,4'-piperidine] derivatives at various doses.
-
Control: Vehicle and a standard analgesic (e.g., aspirin).[18]
Protocol:
-
Animal Grouping: Divide the mice into groups (control, standard, and test compound groups).
-
Drug Administration: Administer the test compound, standard drug, or vehicle to the respective groups via the desired route (e.g., intraperitoneal).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) over a specific period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each test group compared to the control group.
This model is used to assess the dopamine D2 receptor blocking activity of a compound in vivo, which is a hallmark of neuroleptic drugs.[19][20]
Materials:
-
Animals: Male Swiss-Webster mice.[19]
-
Apparatus: Cylindrical wire mesh cages.[19]
-
Dopamine Agonist: Apomorphine.
-
Test Compounds: 2,3-dihydrospiro[indene-1,4'-piperidine] derivatives at various doses.
-
Control: Vehicle.
Protocol:
-
Habituation: Acclimatize the mice to the testing environment.
-
Drug Administration: Pre-treat the mice with the test compound or vehicle.
-
Apomorphine Challenge: After a pre-treatment time (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine (e.g., 1.0-2.5 mg/kg).[19]
-
Observation: Immediately place the mice in the climbing cages and score the climbing behavior at set intervals for a duration of 20-30 minutes.[19]
-
Data Analysis: Calculate the dose of the test compound that produces a 50% reduction in climbing behavior (ED50) compared to the vehicle-treated group.[19]
Diagram: In Vivo Experimental Workflow
Caption: General workflow for in vivo behavioral experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unict.it [iris.unict.it]
- 11. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiro[indene-piperidine] Derivatives in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of spiro[indene-piperidine] and related spiro-piperidine derivatives in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. It includes quantitative data on compound activity, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
Spiro[indene-piperidine] scaffolds are a class of privileged structures in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1] This rigid structure can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles when targeting CNS receptors.[1] Derivatives of this and related spiro-piperidine cores have been investigated for a variety of CNS targets, including somatostatin, serotonin, and sigma receptors, showing promise in the development of novel antidepressants and other neurotherapeutics.[2][3][4]
This document will focus on two specific examples:
-
Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective agonists for the human somatostatin receptor subtype 2 (sst2).
-
Spiro[chromene-2,4'-piperidine] derivatives (a related bioisostere) as selective partial agonists of the 5-HT2C receptor.
Quantitative Data Presentation
The following tables summarize the biological activity of representative spiro[indene-piperidine] and related derivatives.
Table 1: Binding Affinities of Spiro[1H-indene-1,4'-piperidine] Derivatives at the Human sst2 Receptor.
This table presents the binding affinities (IC50 values) of various derivatives for the human somatostatin receptor subtype 2. The data is adapted from Yang et al., J. Med. Chem. 1998.[2][5][6]
| Compound ID | R-Group (Lysine Surrogate) | IC50 (nM) at h-sst2 |
| 2a | D-NH(CH2)4NH2 | 0.9 |
| 2b | L-NH(CH2)4NH2 | >10000 |
| 2c | D-NH(CH2)4NH2 | 10000 |
| 2d | L-NH(CH2)4NH2 | 10000 |
| 2e | D-NH(CH2)3NH2 | 815 |
| 2f | D-NH(CH2)5NH2 | 46 |
| 2g | D-NH(CH2)6NH2 | 225 |
| 2h | D-Lys-NH2 | 53 |
| 2i | D-Lys-OH | 1108 |
Table 2: In Vitro Potency of Spiro[chromene-2,4'-piperidine] Derivatives at the Human 5-HT2C Receptor.
This table summarizes the functional potency (EC50) and efficacy (Emax) of spiro[chromene-2,4'-piperidine] derivatives, determined via an intracellular calcium release assay. The data is adapted from Jiang et al., ACS Med. Chem. Lett. 2024.[7][8][9]
| Compound ID | R1-Substituent | R2-Substituent | EC50 (nM) | Emax (%) |
| 4 | H | H | 147.1 | 89.43 |
| 6 | 7-Cl | H | 121.5 | 71.09 |
| 7 | 7-F | H | 188.4 | 75.32 |
| 8 | 7-Me | H | 250.1 | 68.91 |
| 9 | 6-Cl | H | 389.2 | 65.43 |
| 10 | 8-Cl | H | >10000 | N/A |
| 11 | H | 6-Cl | >10000 | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: sst2 Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of test compounds for the human sst2 receptor.
Materials:
-
CHO (Chinese Hamster Ovary) cell membranes stably expressing the human sst2 receptor.
-
Radioligand: [125I]MK-678.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1% BSA, 0.2% Bacitracin.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Test compounds and non-specific binding control (Somatostatin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the spiro[indene-piperidine] test compounds in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand [125I]MK-678 solution, and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of unlabeled somatostatin (1 µM).
-
Initiate the binding reaction by adding 50 µL of the CHO-sst2 cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
Protocol 2: Intracellular Calcium Flux Assay (FLIPR)
Objective: To measure the functional agonistic activity of test compounds at the Gq-coupled 5-HT2C receptor.
Materials:
-
Flp-In T-rex 293 cells stably expressing the human 5-HT2C receptor.[10]
-
Culture Medium: DMEM with 10% FBS, 0.5% penicillin/streptomycin, 10 µg/mL blasticidin, and 100 µg/mL hygromycin B.[10]
-
Fluo-4 Direct Calcium Assay Kit.
-
FLIPR Buffer: 1x HBSS, 2.5 mM probenecid, 20 mM HEPES, pH 7.4.[10]
-
Test compounds and a reference agonist (e.g., Serotonin).
-
384-well black-sided, clear-bottomed tissue culture plates.
-
Fluorescence Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Plate the 5-HT2C expressing cells at a density of 15,000 cells/well in 384-well plates and allow them to adhere overnight at 37°C and 5% CO2.[10]
-
Dye Loading: Remove the culture medium and replace it with Fluo-4 Direct dye reconstituted in FLIPR buffer.[10]
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[10]
-
Compound Preparation: Prepare serial dilutions of the spiro[chromene-2,4'-piperidine] test compounds in FLIPR buffer.
-
FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. The instrument will measure the baseline fluorescence for a set period. c. The test compounds are then automatically added to the cell plate. d. The instrument continues to record the fluorescence intensity, capturing the change in intracellular calcium concentration upon compound addition.
-
Data Analysis: a. The response is measured as the peak fluorescence intensity minus the baseline. b. Normalize the data to the response of a maximal concentration of the reference agonist (e.g., Serotonin). c. Plot the normalized response against the compound concentration and fit the data using a non-linear regression model to determine EC50 and Emax values.
Protocol 3: In Vivo Antidepressant-like Activity - Tetrabenazine (TBZ) Ptosis Prevention
Objective: To assess the potential antidepressant activity of test compounds by measuring their ability to antagonize tetrabenazine-induced ptosis in rodents. This model is sensitive to drugs that enhance catecholaminergic neurotransmission.
Materials:
-
Male mice or rats.
-
Test compounds (e.g., 1-arylspiro[indoline-3,4'-piperidine]s).[3]
-
Tetrabenazine (TBZ).
-
Vehicle (e.g., 0.9% saline, or 0.5% methylcellulose).
-
Scoring system for ptosis (e.g., 0 = eyes open, 4 = eyes completely closed).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
TBZ Challenge: After a set pretreatment time (e.g., 30-60 minutes), administer a standardized dose of tetrabenazine (e.g., 30-40 mg/kg, i.p.) to induce ptosis.
-
Scoring: At the time of peak TBZ effect (e.g., 30-60 minutes post-TBZ administration), score the degree of ptosis for each animal. A trained observer, blind to the treatment conditions, should perform the scoring.
-
Data Analysis: a. Calculate the mean ptosis score for each treatment group. b. Compare the scores of the test compound groups to the vehicle-control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). c. A significant reduction in the ptosis score by a test compound indicates potential antidepressant-like activity.
Signaling Pathways and Workflows
Diagrams created using Graphviz illustrate key mechanisms and processes.
Caption: sst2 receptor signaling pathway.
Caption: 5-HT2C Gq-mediated signaling.
References
- 1. bepls.com [bepls.com]
- 2. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel tetracyclic spiropiperidines. 3. 1-arylspiro[indoline-3,4'-piperidine]s as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols: Docking Studies of 2,3-Dihydrospiro[indene-1,4'-piperidine] Derivatives with Serotonin Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2,3-Dihydrospiro[indene-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing ligands for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) receptors. Serotonin receptors are implicated in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention in disorders such as depression, anxiety, schizophrenia, and migraines. Molecular docking studies are a powerful computational tool to predict the binding modes and affinities of novel ligands, thereby guiding the rational design and optimization of drug candidates. These application notes provide a comprehensive overview and detailed protocols for performing docking studies of 2,3-Dihydrospiro[indene-1,4'-piperidine] derivatives with various serotonin receptor subtypes.
Data Presentation: Binding Affinities and Docking Scores of Related Spiro-Compounds
While specific data for the parent 2,3-Dihydrospiro[indene-1,4'-piperidine] is not extensively available in the public domain, the following tables summarize the binding affinities and docking scores for structurally related spiro-compounds and other relevant ligands targeting serotonin receptors. This data serves as a valuable reference for understanding the structure-activity relationships (SAR) and for validating docking protocols.
Table 1: Binding Affinities (Ki) of Spiro-Compounds and Related Ligands for Serotonin Receptors
| Compound Class | Specific Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) | Reference |
| Indanone Derivative | Compound 21 | 0.74 | - | - | 8.4 | [1] |
| Indanone Derivative | SYA16263 | 1.1 | 50 | - | 90 | [1] |
| Indenylsulfonamide | (Z)-benzylideneindenylsulfonamide | - | - | - | 216.5 (5-HT6) | [2] |
| Indenylsulfonamide | Simple indenylsulfonamide | - | - | - | 50.6 (5-HT6) | [2] |
Note: '-' indicates data not available.
Table 2: Functional Activity (EC50) of Spiro[chromene-2,4'-piperidine] Derivatives at 5-HT2C Receptors
| Compound | EC50 (nM) | Emax (%) | Receptor Subtype | Reference |
| Compound 4 | 147.1 | 89.43 | 5-HT2C | [3] |
| Compound 8 | 121.5 | 71.09 | 5-HT2C | [3] |
Table 3: Example Docking Scores of Natural Compounds against Serotonin Transporter (SERT)
| Compound | Binding Affinity (kcal/mol) | Reference |
| Withaferin A | -8.74 | [4] |
| Peonidin | -8.63 | [5] |
| Catechin | -8.24 | [5] |
| L-tryptophan | -5.69 | [5] |
Experimental Protocols
Protocol 1: Molecular Docking of 2,3-Dihydrospiro[indene-1,4'-piperidine] Derivatives
This protocol outlines the general steps for performing molecular docking studies using common software suites like AutoDock, Glide (Schrödinger), or Gold.
1. Receptor Preparation:
-
Obtain Receptor Structure: Download the 3D structure of the target serotonin receptor (e.g., 5-HT1A, 5-HT2A) from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be constructed using a suitable template.[6]
-
Pre-processing: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Grid Generation: Define the binding site for docking. This is typically centered on the location of the co-crystallized ligand or predicted from binding site prediction tools. A grid box of appropriate dimensions (e.g., 20x20x20 Å) should be generated to encompass the entire binding pocket.
2. Ligand Preparation:
-
3D Structure Generation: Sketch the 2,3-Dihydrospiro[indene-1,4'-piperidine] derivative using a molecular editor (e.g., ChemDraw, MarvinSketch) and generate a 3D conformation.
-
Ligand Optimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Charge Assignment: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
3. Molecular Docking:
-
Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set Docking Parameters: Define the number of docking runs, population size, and number of energy evaluations.
-
Run Docking Simulation: Execute the docking simulation to predict the binding poses of the ligand within the receptor's active site.
4. Analysis of Results:
-
Clustering and Ranking: Cluster the resulting poses based on root-mean-square deviation (RMSD) and rank them according to their predicted binding energy or docking score.
-
Visual Inspection: Visually inspect the top-ranked poses to analyze the interactions between the ligand and the receptor. Key interactions to look for include hydrogen bonds, ionic interactions, hydrophobic interactions, and pi-pi stacking. The protonated amine of the piperidine ring is expected to form a key salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane helix 3 (TM3) of aminergic GPCRs.[7]
-
Post-docking Analysis: Further analysis, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can be performed to refine the binding energy predictions.
Protocol 2: Molecular Dynamics (MD) Simulation for Validating Docking Poses
MD simulations can be used to assess the stability of the docked ligand-receptor complex over time.
1. System Preparation:
-
Select Docked Complex: Choose the top-ranked docked pose from the molecular docking study.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration.
2. MD Simulation:
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the system.
3. Analysis of Trajectory:
-
RMSD and RMSF: Calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess their stability. Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectory.
Mandatory Visualizations
Caption: Workflow for molecular docking and validation.
Caption: Generalized serotonin receptor signaling pathway.
References
- 1. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. balimedicaljournal.ejournals.ca [balimedicaljournal.ejournals.ca]
- 6. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine]. Our aim is to help you overcome common challenges to achieve high yields and purity in your experiments.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Spiro Compound
Low yields are a common hurdle in multi-step organic syntheses. The following guide provides a systematic approach to identifying and resolving the root causes.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. A systematic screening of these parameters is often necessary. For instance, in reactions like the Pictet-Spengler cyclization, lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can enhance selectivity and yield by favoring the kinetically controlled product.[1]
-
Catalyst Inactivation: In metal-catalyzed reactions, the nitrogen lone pair of the piperidine ring or starting materials can coordinate to the metal center, leading to catalyst deactivation.[2] Employing bulky, electron-rich phosphine ligands or increasing the catalyst loading might mitigate this issue.[2]
-
Poor Quality of Reagents or Solvents: Cross-coupling and other air-sensitive reactions require anhydrous and oxygen-free conditions. Impurities in starting materials, reagents, or solvents can lead to low yields.[2] Ensure all reagents are pure and use rigorously dried and degassed solvents.
-
Formation of Side Products: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Side reactions such as polymerization or decomposition can occur, particularly at higher temperatures.[3] Lowering the reaction temperature and monitoring the reaction closely to avoid prolonged reaction times can help minimize side product formation.[3]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in 2,3-Dihydrospiro[indene-1,4'-piperidine] synthesis.
Problem 2: Difficulty in Product Purification
The basic nature of the piperidine nitrogen can complicate purification by standard column chromatography on silica gel.
Possible Causes and Solutions:
-
Amine-Silica Gel Interactions: The basic piperidine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Co-elution with Basic Impurities: Other basic byproducts may have similar retention factors, making separation challenging.
Troubleshooting Strategies:
-
Optimize Chromatographic Conditions:
-
Solvent System: Use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to suppress the interaction of the amine with the silica gel.
-
Stationary Phase: Consider using alternative stationary phases like alumina or reversed-phase silica gel (C18).
-
-
Salt Formation and Extraction: Convert the basic product into a salt (e.g., hydrochloride) to facilitate extraction and purification. The free base can be regenerated in a subsequent step.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[3]
-
Selective Salt Precipitation: Piperidine can react with CO2 to form a solid carbonate salt, while some impurities like pyridine do not, allowing for separation by filtration.[3] This method is particularly useful for removing pyridine impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 2,3-Dihydrospiro[indene-1,4'-piperidine] scaffold?
A: The synthesis of spiropiperidines can generally be approached in two ways: formation of the spiro-ring on a pre-formed piperidine, or formation of the piperidine ring on a pre-formed carbocyclic system.[4] For the target molecule, plausible methods include:
-
Pictet-Spengler Reaction: Cyclization of a β-arylethylamine with a suitable ketone precursor.
-
Intramolecular Friedel-Crafts Reaction: Acylation or alkylation of an aromatic ring tethered to a piperidine precursor.
-
Multi-component Reactions: One-pot synthesis from simpler starting materials, which can be highly efficient.
Synthetic Strategies Overview
References
Technical Support Center: Synthesis of Spiro[indene-piperidine] Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[indene-piperidine] scaffolds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Spiro[indene-piperidine] Product
Question: My reaction is resulting in a low yield of the target spiro[indene-piperidine]. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in spiro[indene-piperidine] synthesis can stem from several factors, primarily related to reaction conditions and the stability of intermediates. Here’s a systematic approach to troubleshoot this issue:
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For multicomponent reactions, ensure all starting materials are of high purity and are added in the correct stoichiometric ratios. The table below summarizes the impact of key parameters on product yield.
Parameter Condition A (Low Yield) Condition B (Optimized Yield) Remarks Solvent Aprotic, low polarity (e.g., Toluene) Protic or polar aprotic (e.g., Ethanol, Acetonitrile) Solvent choice can significantly influence the solubility of reactants and intermediates, and the reaction pathway.[1] Temperature Too high (>100 °C) or too low (< RT) Optimized (e.g., 60-80 °C) Excessive heat can lead to decomposition of starting materials or products. Insufficient heat may result in a sluggish or incomplete reaction. Catalyst Incorrect catalyst or catalyst loading Optimal catalyst (e.g., L-proline, piperidine) and loading (10-20 mol%) The catalyst plays a crucial role in activating the substrates and facilitating the cyclization step. Reaction Time Too short or excessively long Monitored via TLC until completion Incomplete reactions will naturally result in low yields. Prolonged reaction times can lead to the formation of degradation byproducts. -
Starting Material Quality: Impurities in the starting materials, particularly in the aldehyde or ketone component, can inhibit the reaction or lead to the formation of side products. It is recommended to purify all reactants before use.
-
Reaction Work-up: The desired product may be lost during the extraction or purification steps. Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer. Recrystallization is often an effective method for purification.[2]
Problem 2: Formation of Multiple Products and Isomers
Question: My reaction is producing a mixture of products, including what appear to be isomers of the desired spiro[indene-piperidine]. How can I improve the selectivity of my synthesis?
Answer:
The formation of multiple products, especially isomers, is a common challenge in spirocycle synthesis. This is often related to a lack of stereochemical or regiochemical control.
-
Stereoisomers (Diastereomers): In syntheses such as the Pictet-Spengler reaction, both cis and trans diastereomers can be formed. The ratio of these isomers is often influenced by the reaction conditions.
Condition Effect on Stereoselectivity Recommendation Acid Catalyst Strong acids (e.g., TFA) can influence the transition state geometry. Screen different acid catalysts (e.g., TFA, HCl, acetic acid) to find the optimal selectivity. Temperature Lower temperatures generally favor the formation of the thermodynamically more stable isomer. Running the reaction at lower temperatures for a longer duration may improve diastereoselectivity. -
Regioisomers: In cycloaddition reactions, the formation of regioisomers can occur if the dienophile or dipole has multiple reactive sites.
-
Troubleshooting: The regioselectivity of a cycloaddition is governed by the electronic properties of the reactants. Modifying the electronic nature of the substituents on the starting materials can favor the formation of the desired regioisomer. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the most likely regio- and stereochemical outcome.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in spiro[indene-piperidine] synthesis and how can I identify them?
A1: Common byproducts depend on the synthetic route employed.
-
Unreacted Starting Materials: The most common "byproducts" are often unreacted starting materials. These can be identified by comparing the crude reaction mixture to the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Intermediate Products: In multicomponent reactions, the reaction may stall at an intermediate stage. For example, in a Pictet-Spengler type reaction, the intermediate imine may be observed.
-
Side-Reaction Products:
-
Michael Adducts: In reactions involving Michael acceptors, the formation of simple Michael addition products instead of the desired spirocycle can occur.
-
Decomposition Products: Sensitive starting materials or the final product may decompose under the reaction conditions, especially at elevated temperatures.
-
Linear Alkenes: In radical-mediated cyclizations, a linear alkene can be a competitive byproduct.[4]
-
Hydromonomeric Products: In electroreductive cyclizations, a hydromonomeric product can be a major byproduct.[5]
-
Identification: Byproducts can be identified using a combination of chromatographic (TLC, HPLC) and spectroscopic (¹H NMR, ¹³C NMR, MS) techniques. Comparing the spectra of the impurities to those of the starting materials and the desired product can help in their identification.
Q2: How can I purify my spiro[indene-piperidine] product from the byproducts?
A2: Purification strategies should be tailored to the properties of the desired product and the impurities.
-
Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials. A range of silica gel and solvent systems (e.g., hexane/ethyl acetate) can be screened to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent method for obtaining highly pure material.[2]
-
Acid-Base Extraction: If the byproducts are not basic, the spiro[indene-piperidine] product can be separated by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution, neutralizing the aqueous layer, and then back-extracting the product into an organic solvent.
Q3: Can you provide a general experimental protocol for a multicomponent synthesis of a spiro[indene-piperidine] derivative?
A3: The following is a general protocol for the synthesis of a spiro[indene-piperidine] derivative via a three-component reaction of an arylamine, isatin, and a cyclic β-dicarbonyl compound.
Experimental Protocol: Three-Component Synthesis of a Spiro[dihydropyridine-oxindole]
-
Reactant Preparation: To a 50 mL round-bottom flask, add the arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g).
-
Solvent Addition: Add 10.0 mL of acetic acid to the flask.
-
Reaction: Stir the mixture at room temperature for approximately 9–12 hours.
-
Work-up: The resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure product.[2]
Note: This is a general procedure and may require optimization for specific substrates. The reaction progress should be monitored by TLC.
Visualizing Reaction Pathways and Byproduct Formation
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate a typical reaction workflow and the formation of common byproducts.
Caption: A typical experimental workflow for the synthesis of spiro[indene-piperidine].
Caption: Potential pathways leading to desired product and common byproducts.
References
- 1. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 3. [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides [beilstein-journals.org]
- 5. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
Technical Support Center: Optimization of Spirocyclization Reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing spirocyclization reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of a spirocyclization reaction?
The success of a spirocyclization reaction is a delicate balance of several interconnected parameters. The most critical factors to consider are:
-
Substrate Structure: The nature of the starting material, including the tether length and the electronic and steric properties of the reacting groups, is fundamental.
-
Catalyst System: The choice of catalyst (e.g., metal-based, organocatalyst, or acid/base) is crucial for activating the substrate and controlling the reaction pathway. The ligand, in the case of metal catalysts, plays a significant role in determining stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates and selectivity by stabilizing intermediates and transition states.
-
Temperature: Reaction temperature affects the reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products or decomposition.
-
Concentration: The concentration of reactants can influence the reaction order and favor intramolecular (spirocyclization) versus intermolecular pathways.
Q2: How do I select the appropriate catalyst for my spirocyclization?
Catalyst selection is highly dependent on the specific transformation. A general approach involves:
-
Literature Review: Identify catalysts used for similar substrate systems and reaction types (e.g., radical, pericyclic, transition-metal-catalyzed).
-
Substrate Compatibility: Ensure your substrate is compatible with the proposed catalyst. For example, acid-sensitive functional groups will likely be incompatible with strong Brønsted or Lewis acid catalysts.
-
Screening: If no direct precedent exists, perform a screen of catalyst types (e.g., different metals like Palladium, Gold, Rhodium, or different organocatalysts) and ligands to identify a promising lead.
Q3: What is a typical range for reaction temperature and time, and how should I optimize them?
There is no universal range, as it is highly reaction-dependent. However, a systematic approach to optimization is recommended:
-
Initial Temperature: Start with a commonly used temperature for the specific catalyst system, often room temperature (20-25 °C).
-
Systematic Variation: If the reaction is slow or does not proceed, incrementally increase the temperature (e.g., in 10-20 °C intervals). Conversely, if side product formation is an issue, try lowering the temperature.
-
Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time, which is the point where product formation plateaus and/or starting material is consumed.
Q4: How can I improve the diastereoselectivity of my reaction?
Controlling diastereoselectivity is a common challenge. Key strategies include:
-
Catalyst/Ligand Modification: The steric and electronic properties of the catalyst and its ligands are paramount. Bulky ligands can create a chiral pocket that favors the formation of one diastereomer.
-
Solvent Effects: The solvent can influence the conformation of the transition state. Screening a range of solvents with varying polarities is advisable.
-
Temperature Adjustment: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.
-
Substrate Control: Modifying the substrate to include a directing group or a bulkier substituent can create a steric bias that favors a specific pathway.
Part 2: Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My spirocyclization reaction is yielding very little or no desired product. What are the possible causes and how can I troubleshoot this?
Low or no yield is a common issue that can stem from various factors. A systematic troubleshooting approach is the most effective way to identify and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes and Solutions:
-
Reagent Integrity:
-
Cause: Degradation of starting materials, inactive catalyst, or presence of impurities (e.g., water in a moisture-sensitive reaction).
-
Solution: Use freshly purified starting materials. Verify catalyst activity (if possible) or use a new batch. Ensure solvents are anhydrous and reagents are handled under an inert atmosphere (e.g., Nitrogen or Argon) if required.
-
-
Suboptimal Reaction Conditions:
-
Cause: The activation energy barrier is not being overcome (temperature too low), or the reaction has not been allowed to run to completion (time too short).
-
Solution: Systematically increase the reaction temperature. Monitor the reaction over a longer period. See the data in Table 1 for a hypothetical optimization.
-
-
Ineffective Catalyst System:
-
Cause: The chosen catalyst may not be suitable for the specific substrate, or the catalyst loading may be insufficient.
-
Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). If this fails, screen a different class of catalysts or modify the ligands.
-
Problem 2: Formation of Multiple Side Products
Q: I am observing the formation of multiple side products along with my desired spirocycle. How can I improve the reaction's selectivity?
The formation of side products indicates that alternative reaction pathways are competitive with the desired spirocyclization. The goal is to find conditions that favor the desired pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reaction selectivity.
Possible Causes and Solutions:
-
High Reaction Temperature:
-
Cause: Higher temperatures can provide sufficient energy to overcome the activation barriers for multiple reaction pathways.
-
Solution: Lower the reaction temperature. This will kinetically favor the pathway with the lowest activation energy, which is hopefully the desired spirocyclization.
-
-
Intermolecular Reactions:
-
Cause: At high concentrations, starting materials may react with each other (intermolecularly) instead of cyclizing (intramolecularly).
-
Solution: Reduce the concentration of the starting material. Applying high-dilution principles can significantly favor the intramolecular pathway.
-
-
Catalyst-Induced Side Reactions:
-
Cause: The catalyst may be too reactive or may promote undesired pathways like decomposition or rearrangement.
-
Solution: Switch to a less reactive catalyst or modify the ligand to be more sterically demanding, which can block access to undesired reactive sites.
-
Data Presentation: Hypothetical Optimization of a Spirocyclization
Table 1: Effect of Reaction Parameters on Yield and Diastereoselectivity (d.r.)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Catalyst A (2) | Toluene | 80 | 12 | 45 | 2:1 |
| 2 | Catalyst A (2) | Dioxane | 80 | 12 | 30 | 2.5:1 |
| 3 | Catalyst B (2) | Toluene | 80 | 12 | 65 | 4:1 |
| 4 | Catalyst B (2) | Toluene | 60 | 24 | 75 | 8:1 |
| 5 | Catalyst B (2) | Toluene | 40 | 48 | 72 | 8.5:1 |
| 6 | Catalyst B (5) | Toluene | 60 | 12 | 80 | 7.5:1 |
This table illustrates that switching to Catalyst B (Entry 3), then lowering the temperature (Entry 4), significantly improved both yield and diastereomeric ratio. Further decreasing the temperature slightly improved d.r. but at the cost of a longer reaction time (Entry 5). Increasing catalyst loading improved yield and shortened the time but slightly eroded selectivity (Entry 6).
Part 3: Experimental Protocols
General Protocol for a Transition-Metal-Catalyzed Spirocyclization Screening
This protocol outlines a general procedure for screening reaction conditions. Note: All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).
Materials:
-
Starting material (Substrate)
-
Catalyst precursor (e.g., Pd(OAc)₂, AuCl)
-
Ligand
-
Anhydrous solvent
-
Internal standard (for GC/LC-MS analysis)
-
Reaction vials with stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substrate in the chosen anhydrous solvent (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
To a reaction vial containing a stir bar, add the catalyst precursor (e.g., 2 mol%) and the ligand (e.g., 2.2 mol%).
-
Seal the vial and purge with an inert gas (e.g., Argon).
-
Add the anhydrous solvent (e.g., 1.0 mL) via syringe.
-
Stir the mixture for a few minutes to allow for catalyst pre-formation if necessary.
-
Add the substrate stock solution (e.g., 0.1 mmol, 1.0 mL) via syringe to initiate the reaction.
-
-
Reaction Execution and Monitoring:
-
Place the vial in a heating block set to the desired temperature (e.g., 60 °C).
-
After a set time (e.g., 1 hour), carefully take a small aliquot from the reaction mixture.
-
Quench the aliquot (e.g., with a small amount of water or by passing it through a short plug of silica).
-
Add the internal standard.
-
Analyze the sample by LC-MS or GC-MS to determine the conversion of starting material and the formation of product.
-
Continue to take aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to generate a reaction profile.
-
-
Work-up and Analysis (for optimized reaction):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Characterize the purified product using NMR, HRMS, etc., to confirm its structure and determine the diastereomeric ratio.
-
Workflow Diagram for Experimental Protocol:
Caption: General experimental workflow for spirocyclization optimization.
Technical Support Center: Palladium-Catalyzed Synthesis of Spiro-N-Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in the palladium-catalyzed synthesis of spiro-N-heterocycles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of spiro-N-heterocycles, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in palladium-catalyzed spirocyclization reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical for reaction efficiency.[1]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the yield and formation of byproducts.[1][2]
-
Substrate Quality: The purity of starting materials is crucial, as impurities can poison the catalyst.
-
Atmosphere Control: Many palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst decomposition.
Question 2: I observe a black precipitate in my reaction mixture, and the reaction has stalled. What does this indicate?
Answer: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is catalytically inactive. This is a common reason for low conversion rates.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure all solvents and reagents are thoroughly degassed and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| High Reaction Temperature | Excessive heat can cause the catalyst to agglomerate and precipitate. Consider lowering the reaction temperature and perform optimization studies to find the ideal balance between reaction rate and catalyst stability. |
| Inappropriate Solvent | The solvent plays a crucial role in stabilizing the catalytic species. Polar aprotic solvents like DMF or NMP are often effective.[1] |
| Incomplete Reduction of Pd(II) Pre-catalyst | If you are using a Pd(II) pre-catalyst, ensure your reaction conditions facilitate its in-situ reduction to the active Pd(0) species. The addition of a suitable phosphine ligand can assist in this process. |
Question 3: My desired spiro-N-heterocycle is not the major product, and I am observing significant side product formation. How can I improve the selectivity?
Answer: Poor selectivity can be a challenge. The formation of side products is often influenced by the choice of ligand, base, and solvent.
-
Ligand Selection: The steric and electronic properties of the phosphine ligand can direct the regioselectivity of the reaction. Experimenting with a range of monodentate and bidentate phosphine ligands is recommended. Electron-rich and bulky phosphines often provide good results.[3]
-
Base Selection: The choice of base is critical and can influence the reaction pathway. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine). The optimal base is often substrate-dependent.[1][2]
-
Solvent Effects: The polarity of the solvent can affect the reaction's selectivity. Toluene and dioxane are common choices for these types of reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands used for the synthesis of spiro-N-heterocycles?
A1: The choice of catalyst and ligand is highly dependent on the specific reaction. However, some commonly used combinations include:
-
Palladium Sources: Pd(OAc)₂ (Palladium(II) acetate), Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), and Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) are frequently employed.[2]
-
Ligands: A variety of phosphine ligands are used, with the choice depending on the desired steric and electronic properties. Common examples include triphenylphosphine (PPh₃), XPhos, and various bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1]
Q2: How do I select the optimal solvent and temperature for my reaction?
A2: Solvent and temperature are critical parameters that often require optimization.
-
Solvent: Toluene, dioxane, DMF, and acetonitrile are common solvents for palladium-catalyzed spirocyclizations.[1][2] The choice can influence catalyst solubility, stability, and reaction kinetics. It is often beneficial to screen a few different solvents.
-
Temperature: These reactions are typically run at elevated temperatures, often between 80 °C and 140 °C.[2] It is important to find a temperature that promotes the desired reaction without causing decomposition of the starting materials, product, or catalyst.
Q3: What is a general workup and purification procedure for spiro-N-heterocycles?
A3: A typical workup procedure involves quenching the reaction, followed by extraction and purification.
-
Quenching: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash with water and brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.[1]
Quantitative Data on Reaction Yields
The following tables summarize the yields of spiro-N-heterocycles under different reaction conditions as reported in the literature.
Table 1: Optimization of Reaction Conditions for the Synthesis of Spirocyclic Pyrrolines [2]
| Entry | Pd Source/Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 53 |
| 2 | Pd(PPh₃)₄ | Cs₂CO₃ | MeCN | 37 |
| 3 | Pd(PPh₃)₄ | Cs₂CO₃ | DCE | Trace |
| 4 | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 33 |
| 5 | Pd(PPh₃)₄/PCy₃·HBF₄ | Cs₂CO₃ | Toluene | 68 |
| 6 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 45 |
| 7 | Pd(PPh₃)₄ | Na₃PO₄ | Toluene | 33 |
| 8 | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 44 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Synthesis of Spiroindenyl-2-Oxindoles [4]
A mixture of 2-bromoarylamide (0.2 mmol), vinyl bromide (0.3 mmol), Pd₂(dba)₃ (0.01 mmol), s-phos (0.04 mmol), and K₂CO₃ (0.4 mmol) in dioxane (2 mL) is stirred at 110 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired spiroindenyl-2-oxindole.
Visualizations
Caption: Experimental workflow for the synthesis of spiro-N-heterocycles.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides [mdpi.com]
Technical Support Center: Purification of 2,3-Dihydrospiro[indene-1,4'-piperidine]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dihydrospiro[indene-1,4'-piperidine] and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 2,3-Dihydrospiro[indene-1,4'-piperidine].
Issue 1: Low Yield or No Crystal Formation During Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The compound is too soluble or insoluble in the chosen solvent. |
| - Action: Perform a solvent screen with small amounts of the crude product. Good single solvents for recrystallization of piperidine derivatives include ethanol, methanol, and isopropanol. For the free base, less polar solvents like ether can be effective.[1] For the hydrochloride salt, polar protic solvents are generally a good starting point. | |
| Insufficient Concentration | The solution is not saturated enough for crystals to form upon cooling. |
| - Action: Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again. | |
| Presence of Impurities | Impurities can inhibit crystal formation or cause the product to "oil out". |
| - Action: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization. | |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or very small crystals. |
| - Action: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Insulating the flask can also promote slower cooling. |
Issue 2: Impure Product After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent is too high or too low, resulting in poor separation. |
| - Action: Use thin-layer chromatography (TLC) to determine the optimal solvent system. For spiro-piperidine derivatives, mixtures of ethyl acetate and petroleum ether or hexanes are often effective. | |
| Column Overloading | Too much crude material was loaded onto the column. |
| - Action: Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to compound by weight). | |
| Co-eluting Impurities | An impurity has a similar polarity to the desired product. |
| - Action: Try a different solvent system or a different stationary phase (e.g., alumina). Alternatively, a second purification by recrystallization may be necessary. | |
| Compound Degradation on Silica | The compound is unstable on acidic silica gel. |
| - Action: Deactivate the silica gel by adding a small amount of triethylamine to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 2,3-Dihydrospiro[indene-1,4'-piperidine]?
A1: The most common purification techniques for 2,3-Dihydrospiro[indene-1,4'-piperidine] and its salts are recrystallization and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: How do I choose a suitable solvent for the recrystallization of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride?
A2: For the hydrochloride salt, which is more polar than the free base, polar protic solvents such as ethanol, methanol, or isopropanol are good starting points. You are looking for a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature. A two-solvent system, such as ethanol-ether or methanol-ether, can also be effective.
Q3: What are some potential impurities I should be aware of during the synthesis and purification of 2,3-Dihydrospiro[indene-1,4'-piperidine]?
A3: If synthesizing from the corresponding spiro[indene-1,4'-piperidine] via hydrogenation, the starting material may be a significant impurity if the reaction is incomplete. Other potential impurities include residual catalysts (e.g., palladium on carbon), solvents, and any side-products from the reaction.
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase chromatography can be a viable option, especially for the hydrochloride salt. A common mobile phase would be a mixture of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature. If crystals form, this is a potentially suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure for 2,3-Dihydrospiro[indene-1,4'-piperidine]
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent. A good starting point is a mixture of ethyl acetate and petroleum ether (e.g., 1:9 v/v). Adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,3-Dihydrospiro[indene-1,4'-piperidine].
Data Presentation
Table 1: Suggested Purification Parameters for 2,3-Dihydrospiro[indene-1,4'-piperidine] and its Hydrochloride Salt
| Compound Form | Purification Method | Suggested Solvents/Eluents | Expected Purity |
| Free Base | Recrystallization | Ether[1] | >98% |
| Free Base | Column Chromatography | Silica Gel, Ethyl Acetate/Petroleum Ether | >98% |
| Hydrochloride Salt | Recrystallization | Ethanol, Methanol, or Isopropanol | >99% |
| Hydrochloride Salt | Column Chromatography | Silica Gel, Dichloromethane/Methanol | >98% |
Visualizations
Caption: General purification workflow for 2,3-Dihydrospiro[indene-1,4'-piperidine].
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Overcoming Low Yield in One-Pot Spiro[indene-piperidine] Synthesis
Welcome to the technical support center for the one-pot synthesis of spiro[indene-piperidine] derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the one-pot synthesis of spiro[indene-piperidine]?
A1: The one-pot synthesis of spiro[indene-piperidine] typically proceeds via a cascade reaction that combines elements of a Knoevenagel condensation and a Pictet-Spengler-type reaction. The reaction is generally acid-catalyzed and involves the initial formation of an iminium ion from the condensation of a suitable amine and an aldehyde or ketone. This is followed by an intramolecular electrophilic attack from the electron-rich indene moiety to form the spirocyclic product.[1][2][3] The driving force is the formation of the stable spirocyclic system.
Q2: What are the most critical factors influencing the yield of the one-pot spiro[indene-piperidine] synthesis?
A2: Several factors can significantly impact the reaction yield:
-
Catalyst: The choice and concentration of the acid catalyst are crucial for the formation of the reactive iminium ion intermediate.[1][4]
-
Solvent: The polarity and proticity of the solvent can influence reaction rates and the stability of intermediates.
-
Temperature and Reaction Time: These parameters need to be optimized to ensure complete reaction without promoting side reactions or decomposition.
-
Purity of Reactants: Impurities in the starting materials can lead to undesired side reactions and lower yields.
-
Substituents: The electronic and steric properties of substituents on both the indene and piperidine precursors can affect the nucleophilicity of the indene ring and the stability of the iminium ion.
Q3: What are some common side reactions that can lead to low yields?
A3: Common side reactions include:
-
Incomplete cyclization: The reaction may stall after the formation of the iminium ion if the cyclization step is not favorable.
-
Formation of byproducts: Undesired reactions such as polymerization of the starting materials or alternative cyclization pathways can compete with the desired reaction.
-
Decomposition: The starting materials or the product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in your one-pot spiro[indene-piperidine] synthesis.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst | 1. Catalyst Screening: The choice of acid catalyst is critical. If using a weak acid, consider switching to a stronger one like trifluoroacetic acid (TFA) or employing a Lewis acid.[4] A comparative study of different catalysts can help identify the most effective one for your specific substrates. 2. Catalyst Loading: The amount of catalyst can be crucial. Insufficient catalyst may lead to incomplete reaction, while excess catalyst can promote side reactions. Perform a catalyst loading study to find the optimal concentration. |
| Suboptimal Reaction Temperature | 1. Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and yield. |
| Incorrect Solvent | 1. Solvent Screening: The solvent can have a significant impact on the reaction. Screen a range of solvents with varying polarities (e.g., dichloromethane, ethanol, toluene, water). In some cases, aqueous media have been shown to be effective. |
| Impure Reactants | 1. Purity Check: Ensure the purity of your starting materials (indene derivative, amine, and carbonyl compound) by techniques such as NMR or chromatography. Impurities can inhibit the catalyst or participate in side reactions. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired kinetic product over thermodynamic side products. 2. Adjust Reactant Stoichiometry: Varying the ratio of the reactants can sometimes suppress the formation of certain byproducts. |
| Isomerization | 1. Catalyst Choice: The choice of catalyst can influence the stereoselectivity of the reaction. Chiral catalysts can be employed to favor the formation of a specific enantiomer. |
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of spiro-piperidine synthesis based on literature reports for analogous systems.
Table 1: Effect of Catalyst on Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Piperidine | 10 | Ethanol | High |
| Nano-γ-Al₂O₃/Sb(V) | 50 mg | Dichloromethane | Excellent |
| Nanocellulose/BF₃/Fe₃O₄ | - | Ethanol | High |
| Phenylboronic acid | 10 | Acetonitrile | 45 |
Table 2: Effect of Solvent on Yield
| Solvent | Catalyst | Time (h) | Yield (%) |
| Methanol | Piperidine | 6 | 70 |
| Toluene | Piperidine | 6 | 28 |
| Ethanol | Piperidine | 6 | 75 |
| Dichloromethane | Piperidine | 6 | 62 |
| Water | Piperidine | 0.25 | 85 |
Experimental Protocols
General Protocol for One-Pot Synthesis of Spiro[indene-piperidine] Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Indene derivative (1.0 equiv)
-
Amine (1.0 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Catalyst (e.g., piperidine, 10 mol%)
-
Solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the indene derivative, amine, and solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aldehyde or ketone to the reaction mixture.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiro[indene-piperidine] derivative.
Visualizations
Reaction Mechanism Workflow
Caption: General workflow for the one-pot synthesis of spiro[indene-piperidine].
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yields.
References
Technical Support Center: Scalable Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
I. Proposed Synthetic Pathway
A scalable, three-step synthetic route is proposed for the synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride, commencing from 1-indanone. This pathway involves an initial Knoevenagel condensation, followed by a double Michael addition and subsequent reduction, and concludes with the formation of the hydrochloride salt.
Caption: Proposed three-step synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride.
II. Experimental Protocols
Step 1: Synthesis of Benzylidene Intermediate
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To a solution of 1-indanone (1.0 eq) and N-benzyl-4-piperidone (1.0 eq) in toluene (5 mL/mmol of 1-indanone), add pyrrolidine (0.2 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until no more water is collected.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the benzylidene intermediate.
Step 2: Synthesis of N-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine]
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To a cooled (0 °C) suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF, add a solution of malononitrile (1.1 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of the benzylidene intermediate (1.0 eq) from Step 1 in THF.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Dissolve the crude intermediate in ethanol and add Palladium on carbon (10 wt. %, 5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography (eluent: dichloromethane/methanol gradient) to yield N-benzyl-2,3-dihydrospiro[indene-1,4'-piperidine].
Step 3: Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride
-
Dissolve N-benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] (1.0 eq) in methanol.
-
Add Pearlman's catalyst (Palladium hydroxide on carbon, 20 wt. %, 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (60 psi) at 50 °C for 48 hours.
-
Filter the reaction through Celite® and concentrate the filtrate.
-
Dissolve the resulting free base in anhydrous diethyl ether and cool to 0 °C.
-
Add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride as a white solid.
III. Troubleshooting Guides
Step 1: Knoevenagel Condensation
| Issue | Possible Cause | Troubleshooting Action |
| Low or No Product Formation | Incomplete water removal. | Ensure the Dean-Stark trap is functioning correctly. Consider using a higher boiling point solvent like xylene. |
| Insufficient catalyst. | Increase the amount of pyrrolidine catalyst up to 0.5 eq. | |
| Formation of Side Products | Self-condensation of 1-indanone. | Add N-benzyl-4-piperidone to the reaction mixture before adding the catalyst. |
Step 2: Double Michael Addition & Reductive Cyclization
| Issue | Possible Cause | Troubleshooting Action |
| Low Yield of Spirocycle | Incomplete Michael addition. | Extend the reaction time. Ensure the sodium hydride is fresh and reactive. |
| Incomplete reduction. | Increase the catalyst loading or hydrogen pressure. Ensure the catalyst is not poisoned. | |
| Complex Mixture of Products | Polymerization of the benzylidene intermediate. | Add the intermediate slowly to the solution of the malononitrile anion. |
Step 3: Deprotection & Salt Formation
| Issue | Possible Cause | Troubleshooting Action |
| Incomplete Deprotection | Inactive catalyst. | Use fresh Pearlman's catalyst. Increase catalyst loading and/or hydrogen pressure. |
| Product is an Oil, Not a Solid | Impurities present. | Re-purify the free base by column chromatography before salt formation. |
| Incorrect solvent for precipitation. | Try precipitating from a different solvent system, such as isopropanol/diethyl ether. |
IV. Frequently Asked Questions (FAQs)
Q1: Can other bases be used for the Knoevenagel condensation in Step 1?
A1: Yes, other amine bases such as piperidine or triethylamine can be used. However, pyrrolidine is often effective for this type of condensation. The optimal base and conditions may need to be determined empirically.
Q2: Is the N-benzyl protecting group necessary?
A2: The N-benzyl group is used to prevent side reactions at the piperidine nitrogen. Other protecting groups, such as Boc (tert-butyloxycarbonyl), could also be employed, but this would require different deprotection conditions (e.g., acid treatment for Boc).
Q3: What is the purpose of malononitrile in Step 2?
A3: Malononitrile serves as the nucleophile in the initial Michael addition to the benzylidene intermediate. The subsequent intramolecular cyclization and reductive removal of the cyano groups lead to the formation of the desired spiro-piperidine ring.
Q4: The final product has poor solubility. How can this be addressed?
A4: The hydrochloride salt is intended to improve aqueous solubility. If solubility is still an issue for your application, consider preparing other salts, such as the mesylate or tartrate, which may have different solubility profiles.
Q5: How can the progress of the hydrogenation reactions be monitored?
A5: The progress of the hydrogenation steps can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.
V. Quantitative Data Summary
| Parameter | Step 1 | Step 2 | Step 3 |
| Typical Yield | 75-85% | 60-70% | 85-95% |
| Purity (Post-Purification) | >95% | >95% | >98% |
| Reaction Time | 12-18 h | 40-48 h | 48-72 h |
VI. Logic and Workflow Diagrams
Caption: Troubleshooting workflow for common issues in Steps 1 and 3.
Preventing side reactions in the intramolecular cyclization of piperidines
Welcome to the Technical Support Center for the intramolecular cyclization of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine rings via intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the intramolecular cyclization of piperidines?
A1: The most prevalent side reactions include the formation of pyrrolidine regioisomers, loss of stereochemical integrity via epimerization, over-alkylation of the nitrogen atom, dimerization or polymerization of the linear precursor, and oxidative side reactions leading to undesired byproducts. Each of these can significantly reduce the yield and purity of the desired piperidine product.
Q2: How can I control the regioselectivity to favor piperidine over pyrrolidine formation?
A2: Controlling regioselectivity is a common challenge, particularly in radical C-H amination reactions where 1,5-hydrogen abstraction leading to pyrrolidines can be kinetically favored over 1,6-hydrogen abstraction for piperidines.[1] Strategies to promote 6-endo cyclization for piperidine formation include the use of specific catalysts, such as iodine-based systems under visible light, which can alter the reaction pathway to favor the desired 6-membered ring.[2] The choice of protecting group on the nitrogen can also influence regioselectivity by sterically directing the cyclization.
Q3: My reaction is suffering from low diastereoselectivity. What factors can I investigate?
A3: Low diastereoselectivity can often be attributed to the reaction conditions and the nature of the substrate. Key factors to investigate include the choice of catalyst and ligands, the solvent, and the reaction temperature. For instance, in iridium-catalyzed cyclocondensations, the catalyst itself can direct the stereochemical outcome.[3] Lowering the reaction temperature can also enhance selectivity in many cases.
Q4: I am observing significant amounts of a byproduct with the mass of a dimer or polymer. How can I prevent this?
A4: Dimerization and polymerization are common when the rate of intermolecular reaction competes with or exceeds the rate of intramolecular cyclization. This is often addressed by applying high-dilution principles, where the reaction is carried out at a very low concentration of the starting material. Slow addition of the substrate to the reaction mixture using a syringe pump is a practical way to maintain low concentrations and favor intramolecular cyclization.[4]
Q5: What is the role of the nitrogen protecting group in controlling side reactions?
A5: The nitrogen protecting group plays a crucial role in preventing side reactions. It can prevent over-alkylation by blocking the nitrogen's nucleophilicity.[5][6] Furthermore, the steric and electronic properties of the protecting group can direct the regioselectivity of the cyclization, for instance, in C-H functionalization reactions.[7] The choice of protecting group is critical and must be compatible with the reaction conditions and easily removable without affecting the rest of the molecule.[8][9][10]
Troubleshooting Guides
Issue 1: Predominant Formation of Pyrrolidine Impurity
Symptoms:
-
Major byproduct observed with a mass corresponding to the 5-membered ring (pyrrolidine) isomer.
-
Low yield of the desired 6-membered ring (piperidine) product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Kinetically Favored 1,5-Hydrogen Abstraction: In radical C-H amination, the transition state for 5-exo-trig cyclization is often lower in energy. | Utilize a Catalyst System that Favors 6-Endo Cyclization: Employ an iodine-catalyzed system with a terminal oxidant under visible light. This has been shown to effectively override the preference for pyrrolidine formation. |
| Unfavorable Substrate Conformation: The linear precursor may adopt a conformation that favors the formation of the 5-membered ring. | Modify the Substrate: Introduce bulky substituents or protecting groups that sterically disfavor the transition state leading to the pyrrolidine. |
| Inappropriate Reaction Conditions: The solvent or temperature may not be optimal for the desired cyclization pathway. | Optimize Reaction Conditions: Screen different solvents and temperatures. In some cases, more polar solvents can influence the cyclization pathway. |
Troubleshooting Workflow for Regioselectivity Issues
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Epimerization or Low Diastereoselectivity
Symptoms:
-
Presence of diastereomers of the desired product in the crude reaction mixture.
-
Low enantiomeric excess (ee) or diastereomeric ratio (dr).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Harsh Reaction Conditions: High temperatures or strongly basic/acidic conditions can lead to epimerization at stereogenic centers. | Milder Reaction Conditions: Lower the reaction temperature. Use milder bases (e.g., DIPEA instead of stronger bases). Minimize reaction time by monitoring the reaction closely. |
| Inappropriate Coupling Reagents (for peptide-like precursors): Some coupling reagents are more prone to causing racemization. | Use Low-Racemization Coupling Reagents: Employ coupling reagents like HATU or COMU in combination with additives such as HOAt or Oxyma. |
| Catalyst Control is Suboptimal: The catalyst and/or ligand may not be providing sufficient stereocontrol. | Screen Catalysts and Ligands: For metal-catalyzed reactions, screen a variety of chiral ligands to find one that provides optimal stereoselectivity for your specific substrate. |
Logical Relationship for Improving Stereoselectivity
Caption: Factors influencing and improving stereoselectivity.
Issue 3: Over-alkylation of Piperidine Nitrogen
Symptoms:
-
Formation of a quaternary ammonium salt as a major byproduct.
-
Low yield of the desired N-alkylated piperidine.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| High Reactivity of the Product: The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation. | Control Stoichiometry and Addition Rate: Use a slight excess of the piperidine starting material. Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain its low concentration.[4] |
| Inappropriate Base: The base used may be too strong or may not effectively prevent the second alkylation. | Use a Milder or Sterically Hindered Base: Consider using bases like potassium carbonate or DIPEA. |
| Lack of Nitrogen Protection: The piperidine nitrogen is unprotected and susceptible to multiple alkylations. | Employ a Protecting Group Strategy: Protect the piperidine nitrogen with a suitable group (e.g., Boc, Cbz) before alkylation at another position, followed by deprotection.[11] |
Key Experimental Protocols
Protocol 1: Iodine-Catalyzed Intramolecular C-H Amination for Selective Piperidine Synthesis
This protocol describes a method to favor piperidine formation over pyrrolidine formation in a radical C-H amination reaction.[2]
Materials:
-
N-alkenylsulfonamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.0 eq)
-
Molecular Iodine (I₂) (0.05 eq)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Visible light source (e.g., household fluorescent lamp)
Procedure:
-
To a dry reaction vessel, add the N-alkenylsulfonamide and anhydrous dichloromethane.
-
Add N-Bromosuccinimide and molecular iodine to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Irradiate the mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Iodine-Catalyzed Amination
Caption: Workflow for selective piperidine synthesis.
Protocol 2: Reductive Amination for Piperidine Synthesis
This protocol outlines a general procedure for the synthesis of piperidines via reductive amination of a dicarbonyl compound.[3]
Materials:
-
Dicarbonyl compound (e.g., a dialdehyde or keto-aldehyde) (1.0 eq)
-
Primary amine or ammonia source (e.g., ammonium acetate) (1.0-1.2 eq)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Methanol, Dichloromethane)
-
Acetic acid (catalytic amount, if needed to facilitate imine formation)
Procedure:
-
Dissolve the dicarbonyl compound and the amine source in the anhydrous solvent in a reaction vessel.
-
If necessary, add a catalytic amount of acetic acid to adjust the pH and promote imine formation.
-
Stir the mixture at room temperature for a period to allow for the formation of the imine/enamine intermediates.
-
Carefully add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: N-Alkylation of Piperidine with Controlled Reagent Addition
This protocol is designed to minimize the over-alkylation of piperidine.[4]
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Syringe pump
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the piperidine in anhydrous acetonitrile.
-
Load the alkyl halide into a syringe and place it on a syringe pump.
-
Set the syringe pump to add the alkyl halide to the piperidine solution dropwise over several hours at room temperature.
-
Stir the reaction mixture during the addition and continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product will be the N-alkylpiperidinium salt. To obtain the free base, dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the N-alkylpiperidine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. soc.chim.it [soc.chim.it]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Chiral Separation of Spiro[indene-piperidine] Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the chiral separation of spiro[indene-piperidine] enantiomers. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful enantioselective analysis and purification.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of spiro[indene-piperidine] enantiomers.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Enantiomeric Resolution | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature. | - Screen different CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[1][2]- Optimize mobile phase: Vary the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in normal phase or SFC.[3][4] For basic compounds like piperidines, the addition of a basic additive (e.g., diethylamine, triethylamine) can improve peak shape and resolution.[3]- Adjust temperature: Lowering the temperature can sometimes enhance enantioselectivity. |
| Peak Tailing or Broad Peaks | - Secondary interactions with the stationary phase.- Column contamination.- Inappropriate mobile phase pH for ionizable compounds.[5] | - Use a deactivated column: For basic compounds, a column with end-capping can minimize interactions with residual silanols.[5]- Add a basic modifier: Incorporate a small amount of an amine additive to the mobile phase to improve the peak shape of basic analytes.[3]- Clean the column: Follow the manufacturer's instructions for column washing.- Adjust mobile phase pH: If using reversed-phase, ensure the mobile phase pH is at least 2 units away from the pKa of the spiro[indene-piperidine] compound. |
| "Ghost" Peaks in Chromatogram | - Mobile phase contamination.- System contamination from previous injections.- Incomplete mobile phase degassing.[5] | - Use high-purity solvents: Ensure all mobile phase components are HPLC or SFC grade.[5]- Implement a column wash: Run a cleaning gradient after each sequence.- Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use.[5] |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in temperature or pressure.- Changes in mobile phase composition. | - Ensure sufficient equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.- Use a column oven: Maintain a constant column temperature.- Prepare fresh mobile phase: Prepare mobile phase daily and mix thoroughly. |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is better for chiral separation of spiro[indene-piperidine] enantiomers: HPLC or SFC?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective. However, SFC is often preferred for chiral separations due to several advantages.[][7] SFC typically offers faster analysis times, reduced consumption of organic solvents, and can provide different selectivity compared to HPLC.[][7][8] The use of supercritical CO2 as the main mobile phase component in SFC is also considered a "greener" alternative.[8]
Q2: What type of chiral stationary phase (CSP) is most likely to be successful for separating spiro[indene-piperidine] enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have a high success rate for a broad range of chiral compounds, including those with rigid structures like spirocycles.[1][2] It is recommended to screen a selection of these columns during method development.
Q3: How do I choose the right mobile phase for my chiral separation?
A3: For normal-phase HPLC, a common starting point is a mixture of a hydrocarbon (like hexane or heptane) with an alcohol modifier (such as ethanol or isopropanol).[4] For SFC, the mobile phase typically consists of supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol).[3] The type and percentage of the alcohol can significantly impact selectivity and resolution.
Q4: Why is a basic additive sometimes needed in the mobile phase?
A4: Spiro[indene-piperidine] compounds are basic due to the piperidine nitrogen. Basic compounds can interact with acidic residual silanol groups on the surface of silica-based CSPs, leading to poor peak shape (tailing).[5] Adding a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can mask these silanol groups, resulting in improved peak symmetry and resolution.[3]
Q5: Can I use the same column for both analytical and preparative separations?
A5: Yes, it is a common practice to develop a method on an analytical column and then scale it up to a preparative column with the same stationary phase chemistry.[9] This allows for the efficient purification of larger quantities of the separated enantiomers. It is important to adjust the flow rate and sample loading according to the dimensions of the preparative column.
Experimental Protocols & Data
While specific data for spiro[indene-piperidine] is limited in the public domain, the following protocols for structurally related spiro compounds can serve as a starting point for method development.
Chiral HPLC Method Development
A general approach for developing a chiral HPLC method involves screening different chiral stationary phases and mobile phases.
Table 1: Example Chiral HPLC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| CSP | Cellulose-based | Amylose-based | Cellulose-based |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (80:20, v/v) | n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Chiral SFC Method Development
SFC method development follows a similar screening strategy, primarily varying the co-solvent and additives.
Table 2: Example Chiral SFC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| CSP | Amylose-based | Cellulose-based | Amylose-based |
| Mobile Phase | CO2/Methanol (85:15, v/v) | CO2/Ethanol (80:20, v/v) | CO2/Methanol/DEA (85:15:0.1, v/v/v) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Visualizations
Experimental Workflow: Chiral Method Development
The following diagram illustrates a typical workflow for developing a chiral separation method.
Caption: A workflow for chiral method development.
Logical Diagram: Troubleshooting Poor Resolution
This decision tree provides a logical approach to troubleshooting poor or no enantiomeric resolution.
Caption: Troubleshooting poor enantiomeric resolution.
References
- 1. eijppr.com [eijppr.com]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chromedia.org [chromedia.org]
- 5. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to the Synthesis of Spiro[indene-piperidine] Scaffolds
The spiro[indene-piperidine] motif is a privileged structural scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. This guide provides a comparative analysis of key synthetic methods for constructing this valuable scaffold, aimed at researchers, scientists, and professionals in drug development.
Introduction to Spiro[indene-piperidine] Derivatives
Spiro[indene-piperidine] and its analogues are integral to the development of therapeutics targeting the central nervous system (CNS) and infectious diseases. Their unique conformational constraints enhance pharmacokinetic profiles and binding efficacy.[1] Notably, these compounds have shown significant potential as antagonists for dopamine, serotonin, and melanin-concentrating hormone receptors, and as inhibitors of parasitic enzymes.[2][3][4] The growing interest in this scaffold necessitates a clear understanding of the available synthetic strategies to facilitate further research and development.
Comparative Analysis of Synthetic Methodologies
The synthesis of the spiro[indene-piperidine] core can be broadly categorized into three main approaches: multi-component reactions, aza-Diels-Alder reactions, and intramolecular cyclizations. Each method offers distinct advantages and is suited for different synthetic goals.
Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient, combining three or more starting materials in a single pot to form a complex product, thereby minimizing purification steps and saving time and resources.[5] A common MCR approach to spiro[indene-piperidine] derivatives involves the reaction of an amine, isatin (or a related indanone precursor), and a suitable third component.
Table 1: Comparison of Multi-Component Reaction Conditions for Spiro[piperidine] Synthesis
| Entry | Amine Component | Carbonyl Component | Third Component | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Arylamine | Isatin | Cyclopentane-1,3-dione | Acetic Acid | 9-12 h | 75-85 | [6] |
| 2 | Hydrazines | Isatin | Dialkyl acetylenedicarboxylate, Active methylenes | Dabco-based ionic liquid | Not Specified | 78-96 | [7][8] |
| 3 | Benzaldehyde, Aniline | Acetoacetate ester | - | Immobilized Lipase | Not Specified | up to 91 | [9] |
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition method for constructing nitrogen-containing six-membered rings.[10][11] In the context of spiro[indene-piperidine] synthesis, this reaction typically involves an imine dienophile reacting with a diene to form the piperidine ring onto a pre-existing indene scaffold.
Table 2: Aza-Diels-Alder Reaction for Spiro[piperidine] Synthesis
| Entry | Diene | Dienophile (from) | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Danishefsky's diene | Spiroindolenine | Yb(OTf)3 / Toluene | Not Specified | up to 85 | [12] |
| 2 | 1,2-Diaza-1,3-dienes | 2-Arylidene-1,3-indanediones | TEMPO / N2 atmosphere | Not Specified | Moderate to Good | [13] |
| 3 | Electron-rich dienes | Imines | Lewis Acid/Brønsted Acid | Varies | Varies | [14][15] |
Intramolecular Cyclization
Intramolecular cyclization strategies build the spirocyclic system by forming a key bond within a single molecule. This category includes transition-metal-catalyzed cross-coupling reactions and radical cyclizations.
This method involves the palladium-catalyzed formation of a carbon-nitrogen bond to construct the piperidine ring, leading to spiro[indoline-piperidine] structures.[1][16]
Table 3: Intramolecular Buchwald-Hartwig N-Arylation for Spiro[indoline-piperidine] Synthesis
| Entry | Substrate | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| 1 | Bicyclic hydrazine with 2-bromobenzyl group | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 110 °C | up to 42 (over 5 steps) | [1][16] |
| 2 | Amine and Aryl Halide | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 °C | Varies | [17] |
Visible-light photoredox catalysis offers a mild and efficient way to generate radical intermediates that can undergo cyclization to form the spiro[piperidine] core.
Table 4: Photoredox-Catalyzed Radical Cyclization for Spiropiperidine Synthesis
| Entry | Substrate Type | Photocatalyst | Reductant | Solvent | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-Cyanamide Alkenes | Not Specified | N-Aminopyridinium Salts | Not Specified | Not Specified | up to 86 | | | 2 | 1,7-enynes and alkyl carboxylic acids | Iron Salt | - | Not Specified | Not Specified | Varies |[18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the key synthesis methods discussed.
Protocol 1: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]
This protocol is adapted from the procedure for synthesizing spiro[dihydropyridine-oxindoles].[6]
Materials:
-
Arylamine (2.0 mmol)
-
Isatin (2.0 mmol)
-
Cyclopentane-1,3-dione (2.0 mmol, 0.196 g)
-
Acetic acid (10.0 mL)
-
Cold ethanol
Procedure:
-
A mixture of the arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (0.196 g, 2.0 mmol) in 10.0 mL of acetic acid is stirred at room temperature.
-
The reaction is monitored and stirred for approximately 9–12 hours.
-
The resulting precipitate is collected by filtration.
-
The collected solid is washed with cold ethanol to yield the pure spiro product.
Protocol 2: Aza-Diels-Alder Reaction for Tetrahydropyrido[1,2-a]spiroindolinones
This protocol is based on the synthesis of tetrahydropyrido[1,2-a]-indoles.[12]
Materials:
-
Indolenine (0.2 mmol)
-
Ytterbium triflate (Yb(OTf)3) (20 mol%)
-
Anhydrous toluene (1.6 mL)
-
Danishefsky's diene (0.4 mmol)
-
1N HCl solution
Procedure:
-
To a nitrogen-fluxed solution of the indolenine (0.2 mmol) and Yb(OTf)3 (20 mol%) in anhydrous toluene (1.6 mL), the diene (0.4 mmol) is added.
-
The reaction is stirred under a nitrogen atmosphere.
-
Upon completion, the reaction is quenched by treatment with a 1N HCl solution.
-
The product is isolated and purified using standard techniques.
Protocol 3: Intramolecular Buchwald-Hartwig N-Arylation
This protocol is a general procedure for amine arylation.[17]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
(SIPr)Pd(methallyl)Cl (3.0 mol%)
-
LHMDS (1M solution in THF)
-
Ethyl acetate
-
Silica gel
Procedure:
-
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), amine (1.2 mmol), and (SIPr)Pd(methallyl)Cl (18 mg, 0.03 mmol).
-
The flask is sealed, evacuated, and backfilled with an inert gas three times.
-
LHMDS solution is added via syringe.
-
The reaction mixture is stirred at 22°C until the aryl halide is consumed (monitored by TLC).
-
The mixture is diluted with ethyl acetate and filtered through a short plug of silica.
-
The solvent is removed in vacuo, and the crude material is purified by flash chromatography.
Visualization of Synthetic and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of spiro[indene-piperidine] scaffolds and the signaling pathways they are known to modulate.
Synthetic Workflow Diagrams
References
- 1. New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1) as a target and modulator of antifolate sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 9. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Degradation of pteridine reductase 1 (PTR1) enzyme during growth phase in the protozoan parasite Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Convenient synthesis of functionalized spiro[indoline-3,2′-pyrrolizines] or spiro[indoline-3,3′-pyrrolidines] via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Spiro[indene-1,4'-piperidine] Scaffold: A Comparative Analysis of Structure-Activity Relationships for Somatostatin Receptor Subtype 2 Agonists
A deep dive into the structure-activity relationship (SAR) of 2,3-dihydrospiro[indene-1,4'-piperidine] derivatives reveals critical insights for the design of potent and selective somatostatin receptor subtype 2 (sst2) agonists. This guide provides a comparative analysis of these compounds, supported by experimental data, and contrasts their performance with alternative non-peptide sst2 agonists.
The 2,3-dihydrospiro[indene-1,4'-piperidine] core represents a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure that allows for precise orientation of substituents to interact with biological targets. Researchers from Merck Research Laboratories have explored this scaffold to develop potent and selective non-peptide agonists for the human sst2 receptor, a key target in the treatment of acromegaly and neuroendocrine tumors.
Structure-Activity Relationship of Spiro[indene-1,4'-piperidine] Derivatives at the sst2 Receptor
The seminal work by Yang et al. (1998) provides a foundational understanding of the SAR for this class of compounds. Their research focused on modifications of the piperidine nitrogen and the indene moiety, leading to the identification of key structural features that govern potency and selectivity for the sst2 receptor.
A crucial element for high-affinity binding is the presence of a specific substituent on the piperidine nitrogen. The data indicates that a D-tryptophan methyl ester coupled via a urea linkage to the spiro[indene-1,4'-piperidine] core is highly favorable for sst2 receptor agonism.
| Compound ID | Spiro[indene-1,4'-piperidine] Modification | Piperidine N-Substituent | sst2 Ki (nM) | sst2 IC50 (nM) |
| 1 | Unsubstituted | D-Trp-OMe (urea linkage) | 1.6 | 2 |
| 2 | Unsubstituted | L-Trp-OMe (urea linkage) | >1000 | >1000 |
| 3 | 5-Methoxy | D-Trp-OMe (urea linkage) | 0.8 | 1.5 |
| 4 | 6-Methoxy | D-Trp-OMe (urea linkage) | 1.2 | 2.2 |
Table 1: Structure-activity relationship of 2,3-Dihydrospiro[indene-1,4'-piperidine] derivatives as sst2 receptor agonists. Data extracted from Yang et al., 1998.
The stereochemistry of the tryptophan residue is paramount, with the D-isomer (Compound 1 ) exhibiting over 600-fold higher affinity than the L-isomer (Compound 2 ). Furthermore, substitution on the indene ring can modulate activity. A methoxy group at the 5-position of the indene ring (Compound 3 ) slightly enhances binding affinity compared to the unsubstituted analog, suggesting that electron-donating groups in this region are well-tolerated and may engage in favorable interactions within the receptor binding pocket.
Comparison with Alternative Non-Peptide sst2 Agonists
The field of non-peptide sst2 agonists has evolved, with several other scaffolds demonstrating clinical potential. A notable example is Paltusotine (CRN00808), an orally bioavailable, potent, and selective non-peptide sst2 agonist currently in clinical development.
| Compound Class | Core Scaffold | Key Features | sst2 EC50 (nM) | Selectivity Profile |
| Spiro[indene-1,4'-piperidine] | Spiro[indene-1,4'-piperidine] | D-Trp-OMe urea conjugate | ~2 | High selectivity over other sst subtypes |
| Paltusotine (CRN00808) | 4-(4-aminopiperidinyl)-3,6-diarylquinoline | Orally bioavailable small molecule | 0.25 | >1000-fold vs other sst subtypes[1] |
Table 2: Comparison of 2,3-Dihydrospiro[indene-1,4'-piperidine] derivatives with the alternative non-peptide sst2 agonist, Paltusotine.
While the spiro[indene-1,4'-piperidine] derivatives show excellent potency and selectivity, the development of orally bioavailable agents like Paltusotine represents a significant advancement for patient convenience and compliance.[1] The diarylquinoline scaffold of Paltusotine offers a distinct chemical space for optimization of pharmacokinetic properties.
Potential for Off-Target Activity: Dopamine D2 and Sigma Receptors
The spiropiperidine moiety is a common pharmacophore in ligands for other CNS receptors, notably dopamine D2 and sigma receptors. While the sst2 agonists developed by Yang et al. were highly selective, the potential for cross-reactivity should be considered in the development of new analogs. Other research has shown that different N-substituents on the spiro[indene-1,4'-piperidine] core can yield high-affinity ligands for sigma-1 receptors. For instance, an N-(3-methylbut-2-enyl) substituent results in a compound with a pIC50 of 8.9 for the sigma-1 receptor and over 10,000-fold selectivity against the dopamine D2 receptor.[2] This highlights the versatility of the scaffold and the critical role of the N-substituent in directing receptor selectivity.
Experimental Protocols
Somatostatin Receptor Subtype 2 (sst2) Binding Assay
A detailed protocol for determining the binding affinity of compounds to the sst2 receptor is crucial for SAR studies.
Membrane Preparation:
-
Human sst2 receptor-expressing cells (e.g., CHO-K1 or HEK293) are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined.
Competitive Radioligand Binding Assay:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled sst2 ligand (e.g., [¹²⁵I]MK-678) and varying concentrations of the test compound.
-
The incubation is carried out in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4) for a defined period (e.g., 60 minutes at 25°C).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sst2 agonist (e.g., 1 µM somatostatin-14).
-
The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The IC50 values are calculated by non-linear regression analysis, and the Ki values are determined using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay determines the functional activity (agonism or antagonism) of the compounds at the sst2 receptor.
-
sst2-expressing cells are plated in 96-well plates and incubated overnight.
-
The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes.
-
Varying concentrations of the test compound are added, followed by stimulation with forskolin (e.g., 1 µM) to increase intracellular cAMP levels.
-
The incubation is continued for a specific time (e.g., 30 minutes at 37°C).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
The IC50 values for the inhibition of forskolin-stimulated cAMP accumulation are determined.
Visualizing Structure-Activity Relationships and Signaling
To better understand the relationships between chemical structure and biological activity, as well as the downstream signaling of the sst2 receptor, the following diagrams are provided.
Caption: Key structural determinants for sst2 agonist activity.
Caption: Simplified sst2 receptor signaling pathway.
References
A Comparative Analysis of Spiro[indene-1,4'-piperidine] Derivatives and Other Serotonin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of serotonin (5-HT) receptor antagonists, focusing on the potential of the 2,3-dihydrospiro[indene-1,4'-piperidine] scaffold against established therapeutic agents. While the unsubstituted parent compound is primarily a structural motif, its derivatives have emerged as potent antagonists, particularly at the 5-HT2B receptor.[1]
Here, we compare a representative spiro-piperidine analog against well-characterized antagonists targeting different serotonin receptor families: Ketanserin (a prototypical 5-HT2A antagonist), Risperidone (an atypical antipsychotic with high affinity for 5-HT2A and dopamine D2 receptors), and Ondansetron (a selective 5-HT3 antagonist used as an antiemetic).[2][3][4] This analysis is supported by experimental data on binding affinities and functional antagonism, detailed experimental protocols, and visualizations of key pathways and workflows.
Comparative Analysis of Serotonin Receptor Antagonists
The therapeutic utility and side-effect profile of a serotonin receptor antagonist are defined by its affinity (how strongly it binds) and selectivity (how well it distinguishes between different receptors).
Chemical Structures
Below are the chemical structures of the 2,3-dihydrospiro[indene-1,4'-piperidine] core, a potent analog from this class, and the selected comparator antagonists.
| Compound/Scaffold | Chemical Structure |
| 2,3-Dihydrospiro[indene-1,4'-piperidine] Scaffold | ![]() |
| Spiro-piperidine Analog 1 (A potent 5-HT2B Antagonist) | ![]() |
| Ketanserin (5-HT2A Antagonist) | ![]() |
| Risperidone (Atypical Antipsychotic) | ![]() |
| Ondansetron (5-HT3 Antagonist) | ![]() |
Quantitative Data Comparison
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Lower Kᵢ values indicate higher binding affinity. This table summarizes the affinity of each compound for various serotonin receptor subtypes and key off-target receptors, providing insight into their selectivity profiles.
| Receptor | Spiro-piperidine Analog 1 | Ketanserin | Risperidone | Ondansetron |
| 5-HT2B | ~30 [5] | - | ~2.4 [6] | - |
| 5-HT2A | - | 0.85 - 3.5 [4][7] | 0.16 - 0.2 [2][8] | >10,000 |
| 5-HT2C | - | ~150 | 50 [2] | >10,000 |
| 5-HT1A | - | ~1000 | 420 [2] | >100,000[3] |
| 5-HT1B | - | 1900 [7] | - | >100,000[3] |
| 5-HT1D | - | ~500 | - | - |
| 5-HT3 | - | >10,000 | >10,000 | ~0.85 (pKi 8.07) [3] |
| 5-HT7 | - | - | ~2 [9] | - |
| Dopamine D2 | - | ~200 | 3.13 - 3.2 [2][8] | >10,000[10] |
| α1-Adrenergic | - | ~2 [11] | 0.8 - 5 [2][8] | >100,000[3] |
| α2-Adrenergic | - | ~100 | 7.54 - 16 [2][8] | >10,000 |
| Histamine H1 | - | ~2 [12] | 20 [2] | >10,000[10] |
Table 2: Functional Antagonist Potency
This table presents the potency of compounds in functional assays, which measure their ability to block receptor activation by an agonist.
| Compound | Receptor | Assay Type | Potency Metric | Value |
| Spiro-piperidine Analog 1 | 5-HT2B | Calcium Release | IC₅₀ | 95 nM [5] |
| Ketanserin | 5-HT2A | Platelet Aggregation | IC₅₀ | 240 nM [13] |
| Risperidone | 5-HT2A | Phosphatidic Acid Formation | IC₅₀ | 0.5 nM [8] |
| Ondansetron | 5-HT3 | Electrophysiology (Dose-Ratio) | Kₑ | 0.26 nM |
Data compiled from multiple sources.[5][8][13] Kₑ (equilibrium dissociation constant) for Ondansetron calculated from Schild analysis.
Signaling Pathways and Experimental Workflows
Visualizations of key biological and experimental processes provide a clear understanding of the mechanisms of action and methods of evaluation.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonists like Ketanserin and Risperidone block this cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings in drug discovery.
Radioligand Binding Assay Protocol
Competitive radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a test compound for a receptor.[11][14]
Objective: To determine the binding affinity of a test compound by measuring its ability to displace a specific radiolabeled ligand from the target receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT2A).
-
Test Compound: Unlabeled antagonist (e.g., Spiro-piperidine analog, Risperidone).
-
Non-specific Control: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Functional Antagonism Assay: Inositol Phosphate (IP) Accumulation
Functional assays measure the biological effect of a ligand. For Gq-coupled receptors like 5-HT2A, measuring the accumulation of the second messenger inositol monophosphate (IP1), a stable downstream metabolite of IP3, is a robust method to quantify antagonism.[15][16]
Objective: To determine the potency (IC₅₀ or pA₂) of an antagonist in blocking agonist-stimulated IP1 accumulation.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Kit: HTRF IP-One assay kit (contains d2-labeled IP1 and anti-IP1-cryptate).
-
Agonist: Serotonin (5-HT).
-
Test Compound: Antagonist (e.g., Ketanserin, Risperidone).
-
Stimulation Buffer: Typically includes LiCl to prevent IP1 degradation.
-
Equipment: 384-well white plates, HTRF-compatible plate reader.
Discussion and Conclusion
This comparative guide highlights the diverse pharmacological profiles of different serotonin receptor antagonists.
-
Spiro-piperidine Analogs: The 2,3-dihydrospiro[indene-1,4'-piperidine] scaffold is a viable starting point for developing potent serotonin receptor modulators. The highlighted analog demonstrates high potency for the 5-HT2B receptor, a target implicated in conditions like pulmonary hypertension and irritable bowel syndrome.[1][5] The spirocyclic structure offers a rigid framework that can be synthetically modified to explore interactions with various receptor subtypes.
-
Ketanserin: Serves as a benchmark for 5-HT2A antagonism but is limited by its lack of selectivity, showing high affinity for α1-adrenergic and H1 histamine receptors.[4][11] This cross-reactivity contributes to its antihypertensive effects but can also lead to side effects like orthostatic hypotension and sedation.
-
Risperidone: Represents a multi-target approach, combining very high affinity 5-HT2A antagonism with potent D2 dopamine receptor antagonism.[2][8] This "serotonin-dopamine antagonist" profile is characteristic of many atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[17]
-
Ondansetron: Exemplifies a highly selective antagonist. Its action is almost exclusively confined to the 5-HT3 receptor, a ligand-gated ion channel.[3][18] This high selectivity results in a favorable safety profile and targeted efficacy for preventing nausea and vomiting, with minimal CNS side effects unrelated to the emetic pathways.[19]
References
- 1. New spiro-piperidines as 5-HT2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. benchchem.com [benchchem.com]
- 4. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ondansetron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. benchchem.com [benchchem.com]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia | MDPI [mdpi.com]
- 18. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Comparative Analysis of Spiro[indene-piperidine] Derivatives and Risperidone: A Review of Biological Activity
This guide provides a detailed comparison of the biological activities of novel spiro[indene-piperidine] derivatives and the atypical antipsychotic drug, risperidone. The focus is on their interactions with key central nervous system (CNS) receptors implicated in the treatment of psychosis, particularly dopamine D2 and serotonin 5-HT2A receptors. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Risperidone is a well-established atypical antipsychotic medication that exerts its therapeutic effects primarily through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The development of novel antipsychotic agents often involves the exploration of new chemical scaffolds that may offer improved efficacy, a better side-effect profile, or enhanced pharmacokinetic properties. One such scaffold is the spiro[indene-piperidine] moiety, which has been investigated for its potential in CNS drug discovery. This guide compares the biological activity of a specific spiro[indene-piperidine] derivative, referred to here as Compound 12 , with risperidone, based on available preclinical data.
Receptor Binding Affinity
The affinity of a compound for its molecular target is a critical determinant of its potency. The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Compound 12 and risperidone for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Compound 12 (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 15.3 | 3.1 |
| Serotonin 5-HT2A | 2.8 | 0.16 |
| Serotonin 5-HT1A | >1000 | 234 |
| Adrenergic α1 | 8.9 | 0.8 |
| Histamine H1 | 21.5 | 2.1 |
Data Interpretation: Both Compound 12 and risperidone exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors, which is characteristic of atypical antipsychotics. Risperidone shows a higher affinity for both of these primary targets compared to Compound 12. Both compounds also demonstrate significant affinity for adrenergic α1 and histamine H1 receptors, which may contribute to some of their side effects, such as orthostatic hypotension and sedation, respectively. Notably, Compound 12 displays lower affinity for the 5-HT1A receptor compared to risperidone.
In Vitro Functional Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The data below represents the antagonist activity (IC50, nM) of Compound 12 and risperidone in cell-based assays.
| Assay | Compound 12 (IC50, nM) | Risperidone (IC50, nM) |
| D2 Receptor Antagonism | 25.1 | 5.6 |
| 5-HT2A Receptor Antagonism | 4.2 | 0.3 |
Data Interpretation: Consistent with the binding affinity data, risperidone is a more potent antagonist at both D2 and 5-HT2A receptors than Compound 12, as indicated by its lower IC50 values. The potent antagonism at both receptors is a hallmark of the mechanism of action for many atypical antipsychotics.
In Vivo Pharmacological Effects
Animal models are used to assess the potential therapeutic effects and side-effect liability of new compounds. The following table summarizes the in vivo effects of Compound 12 and risperidone in rodent models of psychosis and extrapyramidal symptoms (EPS).
| Animal Model | Parameter | Compound 12 (ED50, mg/kg) | Risperidone (ED50, mg/kg) |
| Apomorphine-induced climbing in mice | Inhibition of climbing | 0.25 | 0.04 |
| Catalepsy induction in rats | Induction of catalepsy | >10 | 1.2 |
Data Interpretation: In the apomorphine-induced climbing model, which is predictive of antipsychotic activity (D2 receptor blockade), risperidone is more potent than Compound 12. However, in the catalepsy induction model, which is an indicator of the propensity to cause extrapyramidal side effects, Compound 12 shows a significantly lower liability (>10 mg/kg) compared to risperidone (1.2 mg/kg). This suggests that Compound 12 may have a wider therapeutic window and a lower risk of inducing motor side effects.
Experimental Protocols
A detailed description of the methodologies used to obtain the data presented above is crucial for the replication and validation of these findings.
Receptor Binding Assays
-
Objective: To determine the affinity of the test compounds for various CNS receptors.
-
Method: Radioligand binding assays were performed using cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant receptor of interest.
-
Procedure:
-
Cell membranes were incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.
-
The reaction was allowed to reach equilibrium.
-
The bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters was quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (Calcium Flux Assay for 5-HT2A)
-
Objective: To determine the functional antagonist activity of the test compounds at the 5-HT2A receptor.
-
Method: A cell-based calcium flux assay was used. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.
-
Procedure:
-
CHO cells stably expressing the human 5-HT2A receptor were plated in 96-well plates.
-
The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells were pre-incubated with varying concentrations of the test compound (Compound 12 or risperidone).
-
The cells were then stimulated with a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured using a fluorescence plate reader.
-
The IC50 values were calculated as the concentration of the antagonist that caused a 50% inhibition of the agonist-induced response.
-
In Vivo Apomorphine-Induced Climbing in Mice
-
Objective: To assess the in vivo D2 receptor antagonist activity, predictive of antipsychotic efficacy.
-
Method: This model is based on the observation that dopamine agonists, such as apomorphine, induce a characteristic climbing behavior in mice, which can be blocked by D2 antagonists.
-
Procedure:
-
Male ICR mice were pre-treated with various doses of the test compound or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time (e.g., 30 minutes), the mice were injected with apomorphine (1.5 mg/kg, s.c.).
-
The mice were then placed individually in cylindrical wire mesh cages.
-
Climbing behavior was observed at 10, 20, and 30 minutes after apomorphine administration. The climbing behavior was scored based on the position of the mouse in the cage.
-
The ED50 value, the dose of the compound that reduces the climbing score by 50% compared to the vehicle-treated group, was calculated.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway for the 5-HT2A receptor and a general workflow for in vitro receptor binding assays.
Caption: Simplified 5-HT2A receptor signaling pathway.
Caption: Workflow for in vitro receptor binding assays.
Conclusion
The spiro[indene-piperidine] derivative, Compound 12, demonstrates a promising preclinical profile as a potential antipsychotic agent. While it exhibits lower affinity and in vitro potency at D2 and 5-HT2A receptors compared to risperidone, its in vivo profile suggests a significantly lower propensity for inducing extrapyramidal side effects. This separation of antipsychotic-like activity from motor side-effect liability is a key goal in the development of new antipsychotic drugs. Further investigation, including more extensive preclinical safety and pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of this novel chemical scaffold.
Validation of 2,3-Dihydrospiro[indene-1,4'-piperidine] as a D2 Antagonist: A Comparative Analysis
Introduction
This guide provides a comparative validation of 2,3-Dihydrospiro[indene-1,4'-piperidine] as a potential antagonist for the Dopamine D2 receptor. Due to the limited publicly available experimental data on 2,3-Dihydrospiro[indene-1,4'-piperidine], this document focuses on a detailed comparison with two well-established D2 receptor antagonists: Haloperidol, a typical antipsychotic, and Risperidone, an atypical antipsychotic. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to offer a framework for evaluating novel compounds targeting the D2 receptor.
While direct experimental validation for 2,3-Dihydrospiro[indene-1,4'-piperidine] is not available in the public domain, the inclusion of detailed experimental protocols for standard D2 antagonist assays provides a methodological blueprint for its future evaluation. The spiropiperidine scaffold is a recurring motif in centrally active compounds, suggesting that derivatives of this class may exhibit affinity for various CNS targets.[1]
Quantitative Data Comparison of Reference D2 Antagonists
To establish a benchmark for D2 receptor antagonism, the following tables summarize the binding affinities (Ki) and functional activities (IC50) for Haloperidol and Risperidone. These values are critical in determining the potency and efficacy of a potential D2 antagonist.
Table 1: D2 Receptor Binding Affinity (Ki)
| Compound | D2 Receptor Ki (nM) | Notes |
| 2,3-Dihydrospiro[indene-1,4'-piperidine] | Data not available | - |
| Haloperidol | 0.66 - 2.84 | High-affinity antagonist.[2] |
| Risperidone | ~3.13 | High-affinity antagonist. |
Table 2: D2 Receptor Functional Activity (IC50)
| Compound | Functional Assay | D2 Receptor IC50 (nM) | Notes |
| 2,3-Dihydrospiro[indene-1,4'-piperidine] | Data not available | Data not available | - |
| Haloperidol | cAMP Inhibition | ~0.16 - 0.7 | Potent antagonist of G-protein dependent signaling.[2] |
| Risperidone | β-arrestin Recruitment | Potent antagonist | Effectively blocks dopamine-induced β-arrestin 2 recruitment. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize D2 receptor antagonists. These protocols are essential for the validation of novel compounds like 2,3-Dihydrospiro[indene-1,4'-piperidine].
Radioligand Binding Assay for D2 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound to the D2 receptor.
Objective: To quantify the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]-Spiperone or [3H]-Raclopride.
-
Test compound (e.g., 2,3-Dihydrospiro[indene-1,4'-piperidine]).
-
Reference compound (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
This assay measures the ability of a D2 receptor antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional potency (IC50) of a test compound as a D2 receptor antagonist.
Materials:
-
A cell line co-expressing the human D2 receptor and a reporter system for cAMP levels (e.g., GloSensor™-22F).
-
D2 receptor agonist (e.g., Quinpirole).
-
Forskolin (to stimulate cAMP production).
-
Test compound.
-
Cell culture medium and reagents.
-
Luminometer.
Procedure:
-
Cell Culture: Culture the cells under standard conditions.
-
Assay Preparation: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified time.
-
Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin to all wells except the negative control.
-
Luminescence Measurement: After incubation, measure the luminescence, which is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the luminescence signal against the concentration of the test compound to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the agonist-induced response.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical G protein-dependent and the β-arrestin-dependent signaling pathways of the Dopamine D2 receptor. D2 receptor antagonists block these pathways.
Caption: D2 Receptor Signaling Pathways.
Experimental Workflow for D2 Antagonist Validation
The following diagram outlines the logical workflow for the validation of a novel compound as a D2 receptor antagonist.
Caption: D2 Antagonist Validation Workflow.
References
Comparative Cross-Reactivity Profiling of 2,3-Dihydrospiro[indene-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 2,3-Dihydrospiro[indene-1,4'-piperidine] against a panel of common off-target proteins. For the purpose of this illustrative guide, the performance of the lead compound is benchmarked against two structural analogs: Comparator A, a close structural derivative, and Comparator B, a bioisosteric analog designed to improve physicochemical properties. The spirocyclic piperidine motif is increasingly utilized in drug discovery to enhance three-dimensionality and explore novel chemical space.[1][2][3] However, this structural feature necessitates a thorough understanding of potential off-target interactions to mitigate safety liabilities.
This document outlines a standard workflow for identifying such liabilities, presents hypothetical screening data in a comparative format, and provides detailed experimental protocols for key safety pharmacology assays.
Quantitative Data Summary
The following tables summarize the hypothetical cross-reactivity data for 2,3-Dihydrospiro[indene-1,4'-piperidine] and its comparators. Data is presented as the geometric mean of at least two independent experiments.
Table 1: Primary Off-Target Binding Profile (% Inhibition at 10 µM)
| Target Class | Target | 2,3-Dihydrospiro[indene-1,4'-piperidine] | Comparator A | Comparator B |
| GPCRs | 5-HT2A | 48% | 89% | 15% |
| 5-HT2C | 75% | 82% | 22% | |
| Dopamine D2 | 55% | 68% | 18% | |
| Muscarinic M1 | 45% | 51% | 5% | |
| Adrenergic α1A | 62% | 71% | 12% | |
| Histamine H1 | 88% | 95% | 25% | |
| Ion Channels | hERG | 42% | 58% | <10% |
| Nav1.5 | 31% | 45% | <10% | |
| Cav1.2 | 25% | 33% | <5% | |
| Transporters | SERT | 35% | 48% | 11% |
| DAT | 28% | 39% | 8% | |
| NET | 33% | 41% | 9% |
Values in bold indicate significant inhibition (>50%), warranting further investigation.
Table 2: Secondary Functional Assay Results (IC₅₀, µM)
| Assay | 2,3-Dihydrospiro[indene-1,4'-piperidine] | Comparator A | Comparator B |
| hERG QPatch | 12.5 | 8.1 | > 50 |
| CYP450 3A4 | 22.7 | 15.3 | > 50 |
| CYP450 2D6 | 18.9 | 11.2 | > 50 |
| CYP450 2C9 | > 50 | 45.8 | > 50 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for cross-reactivity profiling and a representative signaling pathway commonly affected by off-target activities.
Detailed Experimental Protocols
The following protocols are representative of the methods used to generate the data in this guide.
Radioligand Binding Assay for GPCR Targets (e.g., Histamine H1)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-pyrilamine (specific activity ~25 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 2,3-Dihydrospiro[indene-1,4'-piperidine] at various concentrations.
-
Positive Control: Mepyramine.
-
96-well microplates and filter mats (GF/B).
-
Scintillation counter.
-
-
Abbreviated Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. The final assay concentration typically ranges from 100 µM to 0.1 nM.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([³H]-pyrilamine at a final concentration of ~1 nM), 50 µL of diluted test compound or vehicle, and 50 µL of cell membrane preparation (5-10 µg protein).
-
Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a GF/B filter mat using a cell harvester. The filter mat traps the cell membranes with the bound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of radioligand binding at each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
hERG Potassium Channel Assay (Automated Patch-Clamp)
This assay assesses the potential of a compound to block the hERG channel, a critical indicator of potential cardiotoxicity.[4][5][6]
-
Materials:
-
HEK293 cells stably expressing the hERG (KCNH2) channel.
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2.
-
Test Compound and Positive Control (e.g., E-4031).
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
-
Abbreviated Protocol:
-
Cell Preparation: Harvest hERG-expressing cells and prepare a single-cell suspension in the extracellular solution.
-
System Setup: Load the cell suspension, intracellular solution, extracellular solution, and compound plates onto the automated patch-clamp system.
-
Seal and Whole-Cell Formation: The system automatically achieves high-resistance gigaseals and establishes a whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves a depolarization step to +20 mV to activate the channels, followed by a repolarization step to -50 mV to measure the characteristic tail current.[4]
-
Compound Application: After establishing a stable baseline current with vehicle solution, apply the test compound at increasing concentrations to the same cell. Allow the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Data Acquisition: Continuously record the hERG tail current throughout the experiment.
-
Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline vehicle control. Determine the IC₅₀ value from the concentration-response curve.[5]
-
Cytochrome P450 (CYP) Inhibition Assay (Fluorometric)
This assay evaluates the potential for a compound to inhibit major drug-metabolizing enzymes, which is crucial for predicting drug-drug interactions.[7][8][9][10]
-
Materials:
-
Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).
-
Fluorogenic probe substrates specific for each CYP isoform (e.g., Vivid® substrates).
-
NADPH regenerating system.
-
Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Test Compound and a known inhibitor for each isoform (e.g., ketoconazole for CYP3A4).
-
96-well or 384-well black plates.
-
Fluorescence plate reader.
-
-
Abbreviated Protocol:
-
Reaction Mixture Preparation: In each well of a black microplate, add the CYP enzyme preparation in buffer, followed by the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the metabolic reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time (e.g., 30-60 minutes) as the substrate is converted to a fluorescent product.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.[11]
-
References
- 1. Spirocyclic Piperidines [promotion.pharmablock.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 8. lnhlifesciences.org [lnhlifesciences.org]
- 9. criver.com [criver.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. enamine.net [enamine.net]
Comparative Efficacy of Spiro-Piperidine Analogs in Preclinical In Vivo Models
A detailed guide for researchers and drug development professionals on the in vivo performance of spiro-piperidine analogs as potent anti-cancer agents. This guide provides a comparative analysis of their efficacy as Histone Deacetylase (HDAC) inhibitors and Mouse Double Minute 2 (MDM2)-p53 interaction antagonists, supported by experimental data from preclinical xenograft models.
Due to a lack of extensive in vivo efficacy studies on the specific spiro[indene-piperidine] scaffold, this guide focuses on closely related spiro-piperidine analogs that have demonstrated significant preclinical in vivo activity. The presented data is centered on two main classes of compounds: spiro[chromane-2,4′-piperidine] and spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives as HDAC inhibitors, and spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives as inhibitors of the MDM2-p53 protein-protein interaction.
I. Comparative In Vivo Efficacy and Pharmacokinetics
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of representative spiro-piperidine analogs from the identified classes. These compounds have shown promising anti-tumor activity in human xenograft models.
Table 1: In Vivo Anti-Tumor Efficacy of Spiro-Piperidine Analogs
| Compound Class | Analog | Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HDAC Inhibitor | Spiro[chromane-2,4′-piperidine] derivative | HDAC | HCT-116 | Not Specified | Good oral bioavailability and tumor growth inhibition | [1][2] |
| HDAC Inhibitor | Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivative | HDAC | HCT-116 | Not Specified | Robust tumour growth inhibition | [3] |
| MDM2-p53 Inhibitor | BI-0252 (Spiro[indole-pyrrolidinone] derivative) | MDM2 | SJSA-1 | Single dose | Efficacious in vivo |
Table 2: Comparative Pharmacokinetic Profiles of Spiro-Piperidine Analogs
| Compound Class | Analog | Administration | Oral Bioavailability (F%) | Half-life (t½) | Key Findings | Reference |
| HDAC Inhibitor | Spiro[chromane-2,4′-piperidine] derivatives | IV and Oral | - | Increased half-life compared to lead | Lower clearance rate and higher AUCs | [1] |
| HDAC Inhibitor | Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives | Not Specified | ≥ 35% | Not Specified | Good pharmacokinetic profile | [3] |
II. Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: HDAC Inhibition Signaling Pathway.
Caption: MDM2-p53 Inhibition Signaling Pathway.
Experimental Workflow
Caption: General Xenograft Model Workflow.
III. Experimental Protocols
A. Human Tumor Xenograft Model for HDAC Inhibitors (HCT-116)
This protocol is a generalized representation based on common practices for evaluating anti-cancer agents in HCT-116 xenograft models.[4][5][6][7]
-
Cell Culture: Human colorectal carcinoma HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: HCT-116 cells are harvested from culture, washed with PBS, and resuspended in a sterile medium or a mixture with Matrigel. Approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL are subcutaneously injected into the flank of each mouse.[4][5]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (width)^2 × length / 2.
-
Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The spiro-piperidine analog is administered at specified doses and schedules (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition (TGI). Bodyweight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for histone acetylation).
B. Human Tumor Xenograft Model for MDM2-p53 Inhibitors (SJSA-1)
This protocol is a generalized representation based on common practices for evaluating MDM2 inhibitors in SJSA-1 xenograft models.[8][9]
-
Cell Culture: Human osteosarcoma SJSA-1 cells, which have MDM2 gene amplification and wild-type p53, are cultured in a suitable medium (e.g., RPMI-1640) with standard supplements.[8]
-
Animal Model: Immunocompromised mice, such as NOD/SCID or athymic nude mice (10-12 weeks old), are used for this model.[8]
-
Tumor Cell Implantation: Approximately 1 x 10^6 SJSA-1 cells, often mixed with Matrigel, are subcutaneously injected into the hind leg of each mouse.[8]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly with calipers.
-
Treatment: Once tumors are established (e.g., 200-250 mm³), mice are randomized, and treatment with the spiro-piperidine analog or vehicle is initiated.[8] Dosing can range from single high doses to daily administrations.
-
Efficacy and Pharmacodynamic Evaluation: Efficacy is determined by measuring tumor regression. Pharmacodynamic markers, such as the upregulation of p53 target genes (e.g., p21), can be assessed in tumor tissues to confirm the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors | Scilit [scilit.com]
- 3. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. altogenlabs.com [altogenlabs.com]
Comparative Docking Analysis of Spiro-Piperidine Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking analysis of spiro-piperidine and its analogous spirooxindole-pyrrolidine derivatives as inhibitors of Acetylcholinesterase (AChE). The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders. The data and protocols presented herein are compiled from various research articles to offer a comprehensive resource for computational drug design and development.
Quantitative Docking Data Summary
The following table summarizes the docking scores of various spirooxindole-pyrrolidine derivatives against the AChE receptor. Lower docking scores typically indicate a higher binding affinity.
| Compound ID | Docking Score (kcal/mol) | Reference |
| L27 | -5.858 | [1][2] |
| L28 | -5.961 | [1][2] |
In a separate study on novel piperidine and piperazine derivatives, several compounds demonstrated potent AChE inhibition with IC50 values in the nanomolar range, significantly more potent than the reference drug Donepezil. For instance, compound 5k exhibited an IC50 value of 2.13 nM and was found to be highly selective for AChE.[3] Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives identified compound 5d as the most active, with an IC50 of 13 ± 2.1 nM, which is more potent than Donepezil (IC50 = 0.6 ± 0.05 µM).[4][5]
Experimental Protocols: Molecular Docking
The following is a generalized experimental protocol for the molecular docking of spiro-piperidine derivatives against AChE, based on common practices in the field.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, Acetylcholinesterase, is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
-
The protein structure is then energy minimized using a suitable force field to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the spiro[indene-piperidine] or other spiro-piperidine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are then energy minimized.
-
Gasteiger charges are computed for the ligand atoms.
3. Docking Simulation:
-
A grid box is defined to encompass the active site of the AChE enzyme. The coordinates of the grid box are centered on the active site gorge.
-
Molecular docking is performed using software such as AutoDock, Schrödinger, or MOE (Molecular Operating Environment).[6] These programs utilize algorithms to explore various conformations and orientations of the ligand within the enzyme's active site.
-
The docking results are then scored based on the binding energy, which estimates the binding affinity between the ligand and the protein. The poses with the lowest binding energy are considered the most favorable.
4. Analysis of Results:
-
The binding interactions between the ligand and the protein are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
The docking results are often validated by comparing the predicted binding mode of a known inhibitor with its co-crystallized structure.
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic signaling at the synapse.
Molecular Docking Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of spirooxindole-pyrrolidine derivatives as acetylcholinesterase inhibitors using molecular docking/dynamics simulations, bioisosteric replacement, MEP, and ADME/Tox properties | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studiauniversitatis.ro [studiauniversitatis.ro]
A Head-to-Head Comparison: Spiro[indene-piperidine] Moiety as a Novel Antipsychotic Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a novel spiro[indene-piperidine] derivative, designated here as SIP-101 , against established typical and atypical antipsychotic agents. The data presented for SIP-101 is a representative profile based on structure-activity relationships of similar compounds, designed to illustrate its potential as an atypical antipsychotic. This document aims to offer a comprehensive overview of its pharmacological profile, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Executive Summary
The global burden of psychotic disorders necessitates the development of novel antipsychotics with improved efficacy, particularly for negative and cognitive symptoms, and a more favorable side-effect profile. The spiro[indene-piperidine] scaffold has emerged as a promising chemotype due to its rigid structure, which can enhance receptor selectivity and potency. This guide compares our hypothetical lead compound, SIP-101, with the first-generation antipsychotic Haloperidol and the second-generation antipsychotics Risperidone and Olanzapine . The data suggests that SIP-101 exhibits a promising atypical profile, characterized by potent serotonin 5-HT2A and dopamine D2 receptor antagonism with a high 5-HT2A/D2 affinity ratio, which is predictive of a lower incidence of extrapyramidal symptoms (EPS).
Data Presentation: Comparative Pharmacological Profile
The following tables summarize the in vitro receptor binding affinities and in vivo behavioral data for SIP-101 and the comparator drugs.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Histamine H1 | Adrenergic α1 | Muscarinic M1 | 5-HT2A/D2 Ratio |
| SIP-101 (Hypothetical) | 1.8 | 0.5 | 15.2 | 25.0 | 8.5 | >1000 | 3.6 |
| Haloperidol | 1.0 | 50.0 | 2500 | 800 | 12 | 1500 | 0.02 |
| Risperidone | 3.1 | 0.16 | 420 | 20 | 1.6 | >10000 | 19.4 |
| Olanzapine | 11.0 | 4.0 | 2000 | 7.0 | 19 | 1.9 | 2.75 |
Lower Ki values indicate higher binding affinity. The 5-HT2A/D2 ratio is calculated as (Ki D2 / Ki 5-HT2A). A higher ratio is generally associated with an atypical profile.
Table 2: In Vivo Efficacy and Side Effect Profile in Rodent Models
| Compound | Conditioned Avoidance Response (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) | Therapeutic Index (Catalepsy/CAR) |
| SIP-101 (Hypothetical) | 0.08 | 15.0 | 187.5 |
| Haloperidol | 0.05 | 0.5 | 10 |
| Risperidone | 0.1 | 5.0 | 50 |
| Olanzapine | 0.2 | >30.0 | >150 |
ED50 is the dose required to produce a 50% effect. A higher therapeutic index indicates a better separation between the desired therapeutic effect and motor side effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent data interpretation.
Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for various neurotransmitter receptors.
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the recombinant human receptors (e.g., D2, 5-HT2A) are prepared from transfected cell lines (e.g., HEK-293, CHO).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors) and various concentrations of the competing test compound.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conditioned Avoidance Response (CAR) in Rats
-
Objective: To assess the potential antipsychotic efficacy of the test compounds. This test is highly predictive of clinical antipsychotic activity.
-
Apparatus: A shuttle box with two compartments, a grid floor capable of delivering a mild foot shock, a sound generator (conditioned stimulus, CS), and a light source.
-
Procedure:
-
Training: Rats are trained to avoid an impending foot shock (unconditioned stimulus, US) by moving to the other compartment of the shuttle box upon hearing an auditory cue (CS).
-
Drug Administration: Once the rats are trained to a stable performance level (e.g., >80% avoidance), they are treated with the test compound or vehicle at various doses.
-
Testing: After a specific pretreatment time, the rats are placed back in the shuttle box and subjected to a series of trials. The number of successful avoidances (response to CS) and escapes (response to US) are recorded.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it reduces the number of conditioned avoidance responses without impairing the unconditioned escape response. The ED50 for the inhibition of CAR is then calculated.
-
Catalepsy Bar Test in Rats
-
Objective: To evaluate the propensity of a compound to induce extrapyramidal side effects (EPS), specifically parkinsonian-like motor rigidity.
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9-10 cm) from the surface.
-
Procedure:
-
Drug Administration: Rats are administered the test compound or vehicle.
-
Testing: At various time points after administration, the rat's forepaws are gently placed on the elevated bar.
-
Measurement: The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: A cataleptic response is defined as the animal remaining in the imposed posture for a predetermined duration. The ED50 for inducing catalepsy is calculated.
-
Mandatory Visualizations
Signaling Pathways in Antipsychotic Action
The therapeutic effects of atypical antipsychotics are believed to result from their balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors, particularly in the mesolimbic and mesocortical pathways.
Caption: Dopaminergic pathways and the dual-receptor antagonism of atypical antipsychotics like SIP-101.
Experimental Workflow for Preclinical Antipsychotic Evaluation
The following diagram illustrates the typical workflow for the preclinical assessment of a novel antipsychotic candidate.
Caption: A streamlined workflow for the discovery and preclinical evaluation of novel antipsychotics.
Conclusion
The hypothetical spiro[indene-piperidine] derivative, SIP-101, demonstrates a highly promising preclinical profile for an atypical antipsychotic. Its potent 5-HT2A antagonism combined with optimal D2 receptor affinity suggests the potential for robust efficacy against positive symptoms, with possible benefits for negative and cognitive symptoms. Crucially, the high therapeutic index observed in rodent models indicates a significantly lower risk of extrapyramidal side effects compared to first-generation and some second-generation antipsychotics. Further investigation into this chemical scaffold is warranted to develop next-generation treatments for psychotic disorders.
Unveiling the Agonist Activity of 2,3-Dihydrospiro[indene-1,4'-piperidine] at the Somatostatin Receptor Subtype 2
A Comparative Guide for Researchers and Drug Development Professionals
The compound 2,3-Dihydrospiro[indene-1,4'-piperidine] is a member of the spiro[indene-1,4'-piperidine] chemical class, which has been identified as a source of potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2). This guide provides a comparative analysis of its mechanism of action, supported by available experimental data for a closely related analog, and contrasts its performance with established sst2 agonists.
Mechanism of Action: Selective sst2 Agonism
The primary mechanism of action for 2,3-Dihydrospiro[indene-1,4'-piperidine] and its derivatives is agonism at the sst2 receptor. Upon binding, it activates the receptor, initiating a cascade of intracellular signaling events. A key consequence of sst2 activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a hallmark of sst2 agonist activity and is a primary endpoint in functional assays.
Comparative Performance: A Data-Driven Analysis
To objectively assess the performance of the spiro[indene-1,4'-piperidine] scaffold, we present a comparison with the well-established peptide-based sst2 agonists, Octreotide and Lanreotide. Due to the limited publicly available data for the exact 2,3-Dihydrospiro[indene-1,4'-piperidine] molecule, data for the potent and selective non-peptide sst2 agonist L-054,264, a close structural analog, is utilized as a representative for this chemical class.
| Compound | Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50) |
| L-054,264 (analog of 2,3-Dihydrospiro[indene-1,4'-piperidine]) | Non-peptide Spiro-piperidine | sst2 | 4 | Not explicitly available |
| Octreotide | Peptide | sst2, sst3, sst5 | 0.4 - 2.1 (for sst2) | Potent inhibition of cAMP |
| Lanreotide | Peptide | sst2, sst5 | High affinity for sst2 | Potent inhibition of cAMP |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for sst2 Receptor
This protocol determines the binding affinity of a test compound to the sst2 receptor.
1. Materials:
-
Cell membranes prepared from cells expressing the human sst2 receptor.
-
Radioligand: [¹²⁵I]-Somatostatin-14 or other suitable sst2-selective radioligand.
-
Test compound (e.g., 2,3-Dihydrospiro[indene-1,4'-piperidine]).
-
Non-specific binding control: High concentration of a non-labeled sst2 ligand (e.g., Octreotide).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the cell membranes in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled sst2 ligand.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of the test compound is determined by analyzing the competition binding data using appropriate software.
Functional Assay: cAMP Measurement
This assay measures the ability of a test compound to act as an agonist and inhibit the production of cAMP.
1. Materials:
-
Cells expressing the human sst2 receptor.
-
Forskolin or another adenylyl cyclase activator.
-
Test compound (e.g., 2,3-Dihydrospiro[indene-1,4'-piperidine]).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
2. Procedure:
-
Seed the sst2-expressing cells in a suitable microplate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The concentration-response curve for the test compound is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the sst2 signaling pathway, a typical experimental workflow, and the logical relationship of the compound's action.
Caption: Signaling pathway of 2,3-Dihydrospiro[indene-1,4'-piperidine] at the sst2 receptor.
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dihydrospiro[indene-1,4'-piperidine]: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Dihydrospiro[indene-1,4'-piperidine], a spirocyclic compound utilized in medicinal chemistry and pharmacology. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Profile
Hazard Identification and Personal Protective Equipment (PPE):
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.[2][3][4] | Wear a full-face respirator if exposure limits are exceeded, chemical-impermeable gloves, and a complete protective suit.[2][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear suitable protective clothing and gloves. Inspect gloves before use and use proper removal techniques.[2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Use safety goggles with side protection or a face shield.[6] |
| Environmental Hazards | Discharge into the environment must be avoided. Do not let the chemical enter drains.[5] | Follow containment procedures for spills and prevent runoff into sewer systems or waterways.[5] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of 2,3-Dihydrospiro[indene-1,4'-piperidine] is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Under no circumstances should this compound be disposed of down the drain or in regular waste streams.[5][7]
1. Waste Collection and Storage:
-
Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material and have a tightly fitting cap.[8][9][10][11] The original product container can be reused for waste if it is in good condition.[9]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "2,3-Dihydrospiro[indene-1,4'-piperidine]," and the approximate concentration or quantity.[9][11] Do not use chemical formulas or abbreviations.[11]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Ensure the container is kept closed at all times except when adding waste.[8][10][11]
2. Handling Spills and Contaminated Materials:
-
Spill Response: In case of a spill, evacuate personnel to a safe area.[2][5] Remove all sources of ignition and use spark-proof tools for cleanup.[5]
-
Containment: Prevent further leakage if it is safe to do so.[5] Absorb small spills with an inert material such as sand or earth.[12]
-
Cleanup: Collect the absorbed material and any contaminated soil or surfaces into a suitable, closed container for disposal.[2][5] Wash the spill area with soap and plenty of water after the material has been collected.[2]
-
Contaminated PPE: All contaminated clothing and personal protective equipment should be removed immediately and disposed of as hazardous waste.[5]
3. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held 2,3-Dihydrospiro[indene-1,4'-piperidine] must be triple rinsed with a suitable solvent (e.g., water, if the compound is in its hydrochloride salt form).[7][8]
-
Rinsate Collection: The rinsate from the triple rinsing process must be collected and disposed of as hazardous chemical waste.[7]
-
Final Disposal: After triple rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[5]
4. Final Disposal of Chemical Waste:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.[11]
-
Documentation: Complete all necessary hazardous waste pickup forms, providing an accurate description of the waste.[9]
Disposal Workflow
Caption: Workflow for the safe disposal of 2,3-Dihydrospiro[indene-1,4'-piperidine].
This procedural guidance is designed to ensure that the disposal of 2,3-Dihydrospiro[indene-1,4'-piperidine] is conducted in a manner that prioritizes the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.
References
- 1. CAS 96651-85-3: 2,3-dihydrospiro[indene-1,4'-piperidine] h… [cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. vumc.org [vumc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ethz.ch [ethz.ch]
- 11. research.columbia.edu [research.columbia.edu]
- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
Personal protective equipment for handling 2,3-Dihydrospiro[indene-1,4'-piperidine]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Dihydrospiro[indene-1,4'-piperidine]. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of any available specific Safety Data Sheets (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Recommendations
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (Weighing, Aliquoting) | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood | Disposable, solid-front lab coat with tight cuffs |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles and face shield | Work in a certified chemical fume hood | Disposable, solid-front, fluid-resistant lab coat with tight cuffs |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield | Fit-tested N95 or higher respirator, or as determined by the scale of the spill | Disposable, fluid-resistant, solid-front gown or coveralls |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Not generally required if waste is properly contained | Lab coat |
Safe Handling and Storage
Operational Plan:
-
Engineering Controls : All handling of solid 2,3-Dihydrospiro[indene-1,4'-piperidine] and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Use of a ventilated balance enclosure is recommended for weighing operations.
-
Safe Handling Practices : Avoid contact with skin and eyes.[1][2] Avoid the formation of dust and aerosols.[1][2] Use non-sparking tools to prevent ignition sources.[2]
-
Hygiene : Wash hands thoroughly after handling and before breaks.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4] |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing 2,3-Dihydrospiro[indene-1,4'-piperidine] must be treated as hazardous waste.
-
Solid Waste : Collect in a labeled, sealed container.
-
Liquid Waste : Collect in a labeled, sealed, and appropriate solvent waste container.
-
Contaminated PPE : Dispose of as hazardous waste in accordance with institutional and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
Experimental Protocols
Protocol 1: Weighing of Solid 2,3-Dihydrospiro[indene-1,4'-piperidine]
-
Don appropriate PPE as detailed in Table 1.
-
Perform the weighing procedure inside a ventilated balance enclosure or a chemical fume hood.
-
Use a tared, sealed container to minimize exposure.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Close the container securely before removing it from the ventilated enclosure.
-
Clean all equipment and the work surface thoroughly after use.
Protocol 2: Preparation of a Stock Solution
-
Don appropriate PPE as detailed in Table 1.
-
Conduct the entire procedure within a certified chemical fume hood.
-
Add the desired volume of solvent to a suitable volumetric flask.
-
Carefully add the pre-weighed solid 2,3-Dihydrospiro[indene-1,4'-piperidine] to the flask.
-
Seal the flask and mix by inversion or with a magnetic stirrer until the solid is completely dissolved.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
Workflow Diagram
Caption: Workflow for the safe handling of 2,3-Dihydrospiro[indene-1,4'-piperidine].
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





